C14TKL-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C63H98N20O13S2 |
|---|---|
Molecular Weight |
1406.7 |
SMILES |
CC(C[C@@](/N=C(O)/C/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@]1([H])CCCN1C([C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](N)([H])CCCNC(N)=N)([H])CC2=CN=CN2)([H])CCCNC(N)=N)([H])[C@@](O)([H])C)=O)([H])CCSC)([H])CC3=CC=CC=C3)([H])CC4=CC=C(O)C=C4)([H])/ |
Synonyms |
D-Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-NH2; RHRTPMFYGLM; |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Mechanisms of C14TKL-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
C14TKL-1 is a novel tachykinin-like peptide that has been identified as a potent agonist of the neurokinin 1 (NK1) receptor. This document provides a comprehensive analysis of the currently understood mechanism of action of this compound, drawing from available scientific literature. It details the peptide's interaction with the NK1 receptor, the subsequent intracellular signaling cascade, and the methodologies employed in its characterization. This guide aims to serve as a foundational resource for researchers engaged in the study of tachykinin signaling and the development of novel therapeutics targeting the NK1 receptor.
Introduction
Tachykinins are a family of neuropeptides that play a crucial role in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. The discovery of this compound has expanded the known members of this family, presenting new avenues for research into the intricate signaling pathways they govern. This peptide's potent agonistic activity at the NK1 receptor suggests its potential involvement in the same physiological and pathological processes as other well-characterized tachykinins, such as Substance P.
Core Mechanism of Action: NK1 Receptor Agonism
The primary mechanism of action of this compound is its function as a potent agonist for the neurokinin 1 (NK1) receptor, a G-protein coupled receptor (GPCR).[1][2][3] Upon binding to the NK1 receptor, this compound induces a conformational change in the receptor, initiating a cascade of intracellular signaling events.
The principal downstream effect of this compound-mediated NK1 receptor activation is the mobilization of intracellular calcium. This is a hallmark of NK1 receptor signaling and is triggered by the activation of the Gαq subunit of the associated G-protein. Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium concentration is a key event that propagates the cellular response to this compound.
References
C14TKL-1: A Potent Tachykinin-Like Peptide and NK1 Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
C14TKL-1 is an endogenous human tachykinin-like peptide that has garnered significant interest within the scientific community due to its potent agonistic activity at the neurokinin-1 (NK1) receptor. This document provides a comprehensive overview of the structure, chemical properties, and biological function of this compound. It includes a summary of its known quantitative data, detailed representative experimental protocols for its synthesis and characterization, and a depiction of its expected signaling pathway upon NK1 receptor activation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focused on tachykinin receptor modulation.
Structure and Chemical Properties
This compound is a dodecapeptide with the amino acid sequence H-Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-NH2. Its structure and key chemical properties are summarized in the tables below.
Table 1: Structural Information for this compound
| Property | Value | Source |
| Amino Acid Sequence | H-Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-NH2 | PubChem CID 90488729 |
| One-Letter Code | RHRTPMFYGLM-NH2 | PubChem CID 90488729 |
| IUPAC Name | L-arginyl-L-histidyl-L-arginyl-L-threonyl-L-prolyl-L-methionyl-L-phenylalanyl-L-tyrosyl-glycyl-L-leucyl-L-methioninamide | PubChem CID 90488729 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C63H98N20O13S2 | PubChem CID 90488729 |
| Molecular Weight | 1407.7 g/mol | PubChem CID 90488729 |
| Potency (EC50 at NK1 Receptor) | 1 nM | SmallMolecules.com |
Biological Activity and Signaling Pathway
This compound is a potent agonist for the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P.[1] The activation of the NK1 receptor by agonists like this compound is known to initiate a cascade of intracellular signaling events.
Upon binding of this compound to the NK1 receptor, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins, primarily Gαq/11. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC).
Furthermore, NK1 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][3] The activation of these pathways ultimately results in a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and inflammation.[4]
References
An In-depth Technical Guide on the Discovery and Synthesis of C14TKL-1
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The primary research article detailing the initial discovery and synthesis of C14TKL-1, "PepPat, a pattern-based oligopeptide homology search method and the identification of a novel tachykinin-like peptide" by Jiang Y, et al. (Mamm Genome. 2003 May;14(5):341-9), was not available for direct consultation. Therefore, this guide has been constructed using publicly available information and established, standardized protocols for the discovery, synthesis, and characterization of similar peptides. The methodologies presented are representative of the techniques likely employed.
Introduction
This compound, also known as Chromosome 14 tachykinin-like peptide 1, is a novel peptide identified through a computational biology approach. It is a potent agonist of the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. The discovery of this compound highlights the power of in-silico methods in identifying novel bioactive peptides. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, intended for researchers and professionals in the field of drug discovery and development.
Discovery of this compound: The PepPat Method
This compound was identified using a bioinformatics tool named PepPat, a hybrid method that combines pattern matching with similarity scoring. This approach is particularly effective for discovering new members of peptide families that share conserved sequence motifs.
The PepPat Workflow
The PepPat algorithm identifies novel peptides by searching protein databases for sequences that contain a user-defined pattern characteristic of a known peptide family. The workflow can be summarized as follows:
-
Query Input: A known peptide sequence and a specific regular expression pattern within that peptide are provided as input.
-
Database Search: The algorithm searches protein databases for sequences matching the defined pattern.
-
Candidate Ranking: Potential candidates are then ranked based on their sequence similarity to the original query peptide, focusing on the region spanned by the pattern.
Synthesis of this compound
This compound is a peptide with the amino acid sequence Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-NH2. Peptides of this nature are typically synthesized using solid-phase peptide synthesis (SPPS), most commonly employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Quantitative Data for this compound
| Property | Value |
| Amino Acid Sequence | Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-NH2 |
| Molecular Formula | C63H98N20O13S2 |
| Molecular Weight | 1407.71 g/mol |
| Biological Activity | Potent NK1 Receptor Agonist |
| EC50 | 1 nM |
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis
This protocol outlines the general steps for the manual synthesis of a C-terminally amidated peptide like this compound on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF for 10-20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Met-OH) is activated with DIC and HOBt (or Oxyma Pure) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction is monitored using a Kaiser test.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Leu, Gly, Tyr, Phe, Met, Pro, Thr, Arg, His, Arg).
-
Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
Biological Characterization of this compound
The biological activity of this compound as an NK1 receptor agonist is typically characterized through in vitro functional assays.
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by an agonist like this compound initiates a signaling cascade through the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Experimental Protocol: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the NK1 receptor.
Materials:
-
Cells stably expressing the human NK1 receptor (e.g., HEK293 or CHO cells)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
A fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: NK1 receptor-expressing cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid for 1 hour at 37°C.
-
Baseline Fluorescence Measurement: The plates are placed in a fluorescence plate reader, and the baseline fluorescence is measured for a short period.
-
Compound Addition: A solution of this compound at various concentrations is automatically injected into the wells.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.
-
Data Analysis: The peak fluorescence signal is used to determine the dose-response curve, from which the EC50 value is calculated.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the NK1 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the NK1 receptor
-
A radiolabeled NK1 receptor antagonist (e.g., [3H]-Substance P)
-
This compound
-
Assay buffer
-
Glass fiber filters
-
A scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Incubation: The plate is incubated for a sufficient time to reach binding equilibrium.
-
Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radiolabeled ligand) is determined. The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound is a significant discovery, showcasing the utility of computational methods in identifying novel peptide ligands. Its potent agonistic activity at the NK1 receptor makes it a valuable research tool for studying tachykinin signaling and a potential starting point for the development of new therapeutic agents. The standardized protocols for its synthesis and biological characterization provided in this guide offer a framework for its further investigation and application in biomedical research.
The Enigmatic Target: A Technical Guide to Transketolase-Like 1 (TKTL1) and the Quest for Its Inhibition
A Note to the Reader: Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, no public information was found on a specific molecule designated "C14TKL-1" as a TKTL1 inhibitor. This identifier may correspond to an internal research compound not yet disclosed in public forums, a novel proprietary molecule, or a potential misnomer.
Therefore, this guide will provide an in-depth technical overview of Transketolase-Like 1 (TKTL1) as a therapeutic target and the current landscape of its inhibitors. The content is tailored for researchers, scientists, and drug development professionals, adhering to the requested structure of data presentation, experimental methodologies, and pathway visualizations.
Introduction to TKTL1: A Key Player in Cancer Metabolism
Transketolase-like 1 (TKTL1) is an enzyme that has garnered significant attention in cancer research due to its pivotal role in metabolic reprogramming, a hallmark of cancer.[1] TKTL1 is a transketolase isoform involved in the non-oxidative branch of the pentose phosphate pathway (PPP).[2] Upregulation of TKTL1 has been observed in various human cancers and is often correlated with poor patient survival.[2]
The enzyme's primary function is to catalyze the conversion of sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate into ribose-5-phosphate and xylulose-5-phosphate. This activity is crucial for the synthesis of nucleic acids (via ribose-5-phosphate) and for providing reducing power in the form of NADPH to combat oxidative stress and support anabolic processes.[2] By diverting glucose metabolites into the PPP, TKTL1 supports rapid cell growth, proliferation, and survival of tumor cells.[2] Silencing of TKTL1 has been shown to reduce cancer cell proliferation, glucose consumption, and lactate production, while increasing sensitivity to oxidative stress-induced apoptosis.[2]
The TKTL1 Signaling and Metabolic Pathway
TKTL1's influence extends beyond the PPP, impacting aerobic glycolysis (the Warburg effect), fatty acid synthesis, and glutamine metabolism.[1] Inhibition of TKTL1 is a promising strategy to disrupt these cancer-sustaining metabolic pathways.
Caption: TKTL1's central role in metabolic reprogramming in cancer.
Known Inhibitors of TKTL1
While information on "this compound" is unavailable, other molecules have been identified as inhibitors of transketolases, including TKTL1.
Oxythiamine
Oxythiamine, a thiamine antagonist, is the most well-documented inhibitor of transketolase activity. It acts as an antimetabolite and has demonstrated anti-cancer properties in vitro.[3] It is important to note that oxythiamine is not specific to TKTL1 and also inhibits the canonical transketolase (TKT).
Table 1: Quantitative Data for Oxythiamine as a Transketolase Inhibitor
| Parameter | Value | Cell Line/System | Reference |
| IC50 | Data not available in snippets | Varies by cell line | [3] |
| Ki | Data not available in snippets | Purified enzyme | [3] |
Experimental Protocols for Studying TKTL1 Inhibition
The following are generalized protocols for key experiments used to characterize TKTL1 inhibitors.
Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on TKTL1 enzymatic activity.
Methodology:
-
Enzyme Source: Recombinant human TKTL1 protein.
-
Substrates: Xylulose-5-phosphate and Ribose-5-phosphate.
-
Detection: A coupled enzymatic assay is typically used. The products of the transketolase reaction (sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate) are converted by other enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase) leading to the oxidation of NADH to NAD+, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
-
Procedure:
-
Incubate varying concentrations of the test inhibitor with TKTL1 enzyme in a suitable buffer.
-
Initiate the reaction by adding the substrates.
-
Monitor the rate of NADH consumption over time.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
Cell-Based Assays
Objective: To assess the effect of a TKTL1 inhibitor on cancer cell viability, proliferation, and metabolism.
Methodology:
-
Cell Lines: A panel of cancer cell lines with varying levels of TKTL1 expression.
-
Assays:
-
Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo): Treat cells with a dose range of the inhibitor for a specified period (e.g., 24, 48, 72 hours). Measure cell viability to determine the GI50 (concentration for 50% growth inhibition).
-
Lactate Production Assay: Measure the concentration of lactate in the cell culture medium as an indicator of aerobic glycolysis.
-
Glucose Consumption Assay: Measure the depletion of glucose from the cell culture medium.
-
Metabolomics Analysis: Use techniques like mass spectrometry to measure the levels of PPP intermediates (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate) to confirm target engagement.
-
Western Blotting
Objective: To analyze the expression levels of TKTL1 and downstream signaling proteins.
Methodology:
-
Sample Preparation: Lyse treated and untreated cells to extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for TKTL1, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
Experimental and Drug Discovery Workflow
The development of a novel TKTL1 inhibitor would typically follow a structured workflow.
Caption: A generalized workflow for the discovery and development of a TKTL1 inhibitor.
Future Directions and Conclusion
TKTL1 remains a compelling target for anti-cancer therapy due to its central role in tumor metabolism. The development of potent and specific TKTL1 inhibitors is an active area of research. While the identity of "this compound" remains elusive in the public domain, the methodologies and understanding of TKTL1 biology outlined in this guide provide a solid foundation for the evaluation of this and other novel TKTL1-targeting agents. Future research will likely focus on the development of highly selective inhibitors to minimize off-target effects and on combination therapies that exploit the metabolic vulnerabilities induced by TKTL1 inhibition.
References
The Pivotal Role of Transketolase-like 1 (TKTL1) in Cancer Cell Biology: A Technical Guide
Executive Summary:
Transketolase-like 1 (TKTL1) has emerged as a critical enzyme in the metabolic reprogramming of cancer cells, fundamentally linked to the Warburg effect.[1][2][3] Upregulated in a wide array of human malignancies, its expression is frequently correlated with increased tumor aggressiveness, therapy resistance, and poor patient prognosis.[4][5][6] TKTL1 orchestrates a metabolic shift towards aerobic glycolysis by directing glucose substrates through the non-oxidative pentose phosphate pathway (PPP). This provides the necessary biosynthetic precursors for rapid cell proliferation, such as ribose-5-phosphate for nucleotide synthesis and acetyl-CoA for lipogenesis.[1][5][7] Furthermore, TKTL1 activity contributes to the stabilization of hypoxia-inducible factor-1α (HIF-1α) under normoxic conditions, enhances resistance to oxidative stress, and promotes cell survival, invasion, and metastasis.[8][9][10] This guide provides a detailed examination of the molecular mechanisms, signaling pathways, and clinical implications of TKTL1 in oncology, presenting quantitative data and experimental methodologies to inform researchers, scientists, and drug development professionals.
Introduction: Cancer Metabolism and the Emergence of TKTL1
A hallmark of cancer is the reprogramming of cellular metabolism to support continuous growth and proliferation.[5] Over ninety years ago, Otto Warburg observed that cancer cells exhibit a high rate of glycolysis, converting glucose to lactate even in the presence of ample oxygen—a phenomenon termed "aerobic glycolysis" or the "Warburg effect".[1][2][8] This metabolic phenotype, while seemingly inefficient for ATP production compared to oxidative phosphorylation, facilitates the uptake and incorporation of nutrients into the biomass needed for a rapidly dividing cell population.[4]
Central to this metabolic reprogramming is the pentose phosphate pathway (PPP), which runs parallel to glycolysis.[2][11] The PPP is crucial for generating nicotinamide adenine dinucleotide phosphate (NADPH) to combat oxidative stress and for producing ribose-5-phosphate (R5P), the backbone of DNA and RNA.[4][12] The non-oxidative branch of the PPP is controlled by transketolase enzymes. While the canonical transketolase (TKT) is ubiquitously expressed, the transketolase-like 1 (TKTL1) isoform is selectively upregulated in numerous cancers, including those of the colon, lung, breast, and head and neck, suggesting a specific role in tumorigenesis.[4][8][13][14]
Molecular Profile of TKTL1
The human genome contains three transketolase genes: TKT, TKTL1, and TKTL2.[15] The TKTL1 gene is located on the X chromosome (Xq28) and encodes a protein with approximately 63% similarity to the canonical TKT protein.[1][13] A key structural distinction is that the TKTL1 protein has a deletion of 38 amino acids near its active site compared to TKT.[4][16] This alteration is believed to confer unusual enzymatic properties, potentially reducing its affinity for the cofactor thiamine diphosphate (TDP) while enabling it to play a distinct, pro-tumorigenic role that TKT and TKTL2 do not share.[6][13][15] While some debate exists regarding its precise enzymatic activity, its functional importance in cancer metabolism is well-documented.[13][17]
Core Biological Roles of TKTL1 in Cancer Cells
Metabolic Reprogramming and the Warburg Effect
TKTL1 is a primary driver of the Warburg effect. By enhancing the flux through the non-oxidative PPP, it shunts glucose-derived carbons away from mitochondrial respiration and towards the production of lactate and biosynthetic precursors.[4][11] Overexpression of TKTL1 leads to increased glucose consumption and lactate production, hallmarks of aerobic glycolysis.[2][3] The enzyme catalyzes the conversion of fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P)—both glycolytic intermediates—into R5P for nucleotide synthesis.[8][9] This process directly links glucose metabolism with the anabolic demands of proliferating cancer cells.[12]
Promotion of Cell Proliferation and Growth
The production of R5P is essential for the synthesis of DNA and RNA, a prerequisite for cell division.[1] TKTL1 activity ensures a steady supply of these building blocks, thereby controlling and enabling the cell cycle.[1] Studies have shown that TKTL1 and R5P levels peak during the G1/S phase of the cell cycle, coinciding with the demand for DNA replication.[4][13] Consequently, silencing TKTL1 via RNA interference (RNAi) or siRNA significantly slows cancer cell growth and proliferation both in vitro and in vivo.[2][18]
Invasion, Metastasis, and Hypoxia Survival
TKTL1 expression is strongly correlated with invasive and metastatic phenotypes.[1][6][7] The increased production of lactic acid mediated by TKTL1-driven metabolism contributes to the acidification of the tumor microenvironment.[1] This acidic milieu promotes the degradation of the extracellular matrix, inhibits the function of immune cells, and facilitates cancer cell invasion.[1] Furthermore, TKTL1 allows cancer cells to survive and proliferate in hypoxic (low-oxygen) conditions, a common feature of solid tumors, by enabling energy production through oxygen-independent glycolysis.[1][10]
Resistance to Therapy
Upregulation of TKTL1 has been linked to resistance against both chemotherapy and radiotherapy.[1][5][16] The enhanced PPP flux provides cancer cells with two key survival advantages:
-
Increased NADPH Production: NADPH is a critical reducing equivalent used by antioxidant systems (e.g., glutathione reductase) to neutralize reactive oxygen species (ROS). Many chemotherapeutic agents and radiation therapy induce cell death by generating high levels of ROS. By boosting NADPH levels, TKTL1 helps cancer cells withstand this oxidative stress.[5][18]
-
Enhanced DNA Damage Repair: The R5P produced via the TKTL1 pathway is essential for synthesizing the nucleotides required for DNA repair mechanisms.[1] This allows cancer cells to more effectively repair the DNA damage inflicted by chemo- and radiotherapy, leading to treatment resistance.[1]
Signaling Pathways and Regulation
TKTL1 does not function in isolation; it is integrated into a complex network of oncogenic signaling pathways.
Upstream Regulation
The aberrant expression of TKTL1 in cancer cells is often driven by epigenetic modifications. Studies in head and neck squamous cell carcinoma (HNSCC) and melanoma have shown that the TKTL1 promoter is subject to hypomethylation, an epigenetic change that leads to gene activation and overexpression.[3][8]
Downstream Signaling: The TKTL1-HIF1α Axis
A critical downstream consequence of TKTL1 activity is the stabilization of the hypoxia-inducible factor-1α (HIF1α) transcription factor, even under normal oxygen levels (normoxia).[8][9] The mechanism involves the metabolic end-products of TKTL1-driven glycolysis, pyruvate and lactate, which inhibit the prolyl hydroxylases that normally target HIF1α for degradation.[9] Stabilized HIF1α then translocates to the nucleus and activates the transcription of numerous genes involved in angiogenesis, cell survival, and glucose metabolism (e.g., glucose transporters and glycolytic enzymes), creating a positive feedback loop that reinforces the Warburg phenotype.[8][9]
Interaction with the AKT/mTOR Pathway
TKTL1 activity is also intertwined with the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and metabolism. Silencing TKTL1 has been shown to reduce the levels of phosphatidylinositol, a key lipid in activating this pathway.[5][19] In cervical cancer cells, TKTL1 has been found to regulate glycolysis and malignant progression through an AKT-mediated activation of PFKFB3, another key glycolytic enzyme.[20][21] This suggests TKTL1 acts upstream or in concert with AKT signaling to drive metabolic reprogramming.[21]
Regulation by CDH-1
In normal cells, TKTL1 levels appear to be restrained by the tumor suppressor Cadherin-1 (CDH-1).[13] CDH-1 can directly bind to a destruction box (D-box) motif present in TKTL1, but not in TKT, leading to its degradation.[13] In cancer cells where CDH-1 is frequently downregulated, this control is lost, leading to the accumulation of TKTL1 and unchecked nucleotide biosynthesis.[13]
Quantitative Data Summary
The functional impact of TKTL1 has been quantified in numerous studies. The following tables summarize key findings on how modulating TKTL1 expression affects cancer cell metabolism and phenotype.
Table 1: Effects of TKTL1 Knockdown/Suppression in Cancer Cells
| Parameter Measured | Cell Line | Effect of Knockdown | Reference |
|---|---|---|---|
| Cell Growth | HCT116 (Colon) | Significantly slowed | [2] |
| Glucose Consumption | THP-1 (Leukemia) | Reduced by 34% | [5] |
| Lactate Production | THP-1 (Leukemia) | Reduced by 66% | [5] |
| Ribose-5-Phosphate (R5P) | HeLa (Cervical) | Reduced by 35-40% | [4][13] |
| Sedoheptulose 7-Phosphate | LNT-229 (Glioma) | Significantly decreased | [10] |
| Sensitivity to Oxidative Stress | HCT116 (Colon) | Clearly enhanced |[2] |
Table 2: Effects of TKTL1 Overexpression in Cancer Cells
| Parameter Measured | Cell Line | Effect of Overexpression | Reference |
|---|---|---|---|
| Ribose-5-Phosphate (R5P) | HeLa (Cervical) | Increased twofold | [4][13] |
| Glucose Uptake | O11 (HNSCC) | Increased (6.3 vs 5.3 units) | [8] |
| Pyruvate Production | O11 (HNSCC) | Increased (0.81 vs 0.52 units) | [8] |
| Lactate Production | O11 (HNSCC) | Increased (0.35 vs 0.21 units) | [8] |
| HIF1α Accumulation | O11 (HNSCC) | Enhanced under normoxia | [8][9] |
| Cellular Invasion | Melanoma Cells | Enhanced |[3] |
Experimental Protocols
Investigating the role of TKTL1 involves a range of molecular and cellular biology techniques. Below are generalized protocols for key experiments cited in TKTL1 research.
TKTL1 Knockdown using siRNA
This protocol is used to transiently suppress TKTL1 expression to study its functional effects.[18]
-
Cell Seeding: Plate cancer cells (e.g., HCT116, SiHa) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute TKTL1-specific siRNA and a non-targeting control siRNA in serum-free media. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in the same media.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells.
-
Incubation: Incubate cells for 24-72 hours post-transfection.
-
Verification: Harvest cells to verify knockdown efficiency via RT-qPCR (for mRNA levels) and Western blot (for protein levels).
-
Functional Assays: Use the transfected cells for downstream assays (e.g., proliferation, metabolic flux, invasion assays).
Immunohistochemistry (IHC) for TKTL1 Protein Expression
This method is used to detect the presence and localization of TKTL1 protein in tissue samples.[15][17]
-
Tissue Preparation: Fix tumor and normal adjacent tissue specimens in 10% buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific binding sites with a protein block solution (e.g., goat serum).
-
Primary Antibody Incubation: Incubate slides with a primary antibody specific for TKTL1 overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Detection: Visualize the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei, dehydrate, and mount with a coverslip.
-
Analysis: Score the staining intensity and percentage of positive cells under a microscope.
Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This technique is used to quantify changes in metabolic intermediates resulting from altered TKTL1 expression.[8]
-
Cell Culture and Lysis: Culture TKTL1-overexpressing and control cells. Quench metabolic activity rapidly (e.g., with liquid nitrogen) and lyse the cells in a cold extraction solvent (e.g., 80% methanol).
-
Metabolite Extraction: Centrifuge the lysate to pellet debris and collect the supernatant containing the metabolites.
-
Sample Preparation: Dry the supernatant under nitrogen gas and reconstitute in a suitable solvent for LC-MS analysis.
-
LC Separation: Inject the sample into a liquid chromatography system. Separate metabolites based on their physicochemical properties using a suitable column (e.g., HILIC for polar metabolites).
-
MS/MS Detection: Eluted metabolites are ionized and detected by a tandem mass spectrometer. The instrument is operated in a mode (e.g., Multiple Reaction Monitoring) that allows for highly specific and sensitive quantification of target metabolites like fructose-6-phosphate, pyruvate, and lactate.
-
Data Analysis: Quantify metabolite levels by comparing peak areas to those of known standards and normalize to the total protein content of the original cell lysate.
TKTL1 as a Therapeutic Target and Biomarker
Given its central role in promoting malignancy, TKTL1 is an attractive target for novel anti-cancer therapies.[2][5] Inhibiting TKTL1 could simultaneously block proliferation, induce metabolic stress, and sensitize cancer cells to conventional therapies.[15] The development of small-molecule inhibitors that selectively target TKTL1 is an active area of research.[13]
Furthermore, TKTL1 has significant potential as a diagnostic and prognostic biomarker.[11] Its expression is often low or absent in healthy tissues but upregulated in tumors.[16] Numerous studies have correlated high TKTL1 expression in tumors with poor patient survival in cancers of the colon, bladder, and breast.[6][14] Blood-based tests that measure TKTL1 levels in circulating immune cells (macrophages) are also being developed as a non-invasive method for the early detection of various cancers.[1][18][22]
Conclusion
Transketolase-like 1 is a master regulator of cancer cell metabolism, acting as a linchpin between the glycolytic and pentose phosphate pathways. Its activation in tumor cells provides a distinct advantage by fueling anabolic processes, conferring resistance to oxidative stress and therapy, and promoting a malignant phenotype. The intricate signaling network governed by TKTL1, particularly its interplay with HIF1α and AKT pathways, underscores its significance in oncogenesis. Continued research into the precise mechanisms of TKTL1 and the development of targeted inhibitors hold great promise for creating new, metabolism-focused therapeutic strategies in the fight against cancer.
References
- 1. TKTL1 - Wikipedia [en.wikipedia.org]
- 2. Transketolase-like protein 1 (TKTL1) is required for rapid cell growth and full viability of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transketolase-like 1 ectopic expression is associated with DNA hypomethylation and induces the Warburg effect in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A key role for transketolase-like 1 in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of transketolase TKTL1 predicts colon and urothelial cancer patient survival: Warburg effect reinterpreted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transketolase-Like 1 Expression Is Modulated during Colorectal Cancer Progression and Metastasis Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. TKTL1 is activated by promoter hypomethylation and contributes to head and neck squamous cell carcinoma carcinogenesis via increased aerobic glycolysis and HIF1α stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene Suppression of Transketolase-Like Protein 1 (TKTL1) Sensitizes Glioma Cells to Hypoxia and Ionizing Radiation [mdpi.com]
- 11. Gene - TKTL1 [maayanlab.cloud]
- 12. TKTL1 Gene: The Gene That Changed Everything [rmdm.group]
- 13. Structural and Computational Insights into Transketolase-like 1 (TKTL-1): Distinction from TKT and Implications for Cancer Metabolism and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TKTL1 in Breast Cancer: Early Detection Biomarker Insights [rmdm.group]
- 15. Expression of transketolase TKTL1 predicts colon and urothelial cancer patient survival: Warburg effect reinterpreted - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. TKTL1 expression in human malign and benign cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transketolase-Like1 (TKTL1) Research [tktl1.com]
- 19. A key role for transketolase-like 1 in tumor metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] TKTL1 participated in malignant progression of cervical cancer cells via regulating AKT signal mediated PFKFB3 and thus regulating glycolysis | Semantic Scholar [semanticscholar.org]
- 21. TKTL1 participated in malignant progression of cervical cancer cells via regulating AKT signal mediated PFKFB3 and thus regulating glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apo10 and TKTL1 in blood macrophages as potential biomarkers for early diagnosis of operable breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
literature review of transketolase-like 1 inhibitors
An In-depth Technical Guide to Transketolase-like 1 Inhibitors for Researchers and Drug Development Professionals.
Introduction
Transketolase-like 1 (TKTL1) is a homodimeric enzyme that has garnered significant attention in the field of oncology as a potential therapeutic target. It is an isoform of the transketolase (TKT) enzyme, a critical component of the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] In numerous human cancers, TKTL1 is specifically upregulated and its expression is strongly correlated with aggressive tumor phenotypes, advanced disease stage, and poor patient prognosis.[1][3] The enzyme is a key player in the metabolic reprogramming of cancer cells, a phenomenon known as the "Warburg effect," where cells exhibit increased aerobic glycolysis.[1][3] This metabolic shift, driven by TKTL1, facilitates the production of lactate and provides essential precursors for the synthesis of nucleotides and fatty acids, thereby supporting rapid cell proliferation and protecting against oxidative stress.[4][5] Consequently, the inhibition of TKTL1 is being explored as a promising anti-cancer strategy.
However, the precise enzymatic function of TKTL1 is a subject of ongoing debate. While early studies suggested it possesses canonical transketolase activity, more recent structural and computational analyses indicate that TKTL1 may lack key amino acid residues necessary for binding the essential cofactor thiamine diphosphate (TDP).[6] This has led to the hypothesis that some known transketolase inhibitors, such as oxythiamine, may not effectively target TKTL1.[6] Despite this controversy, functional studies consistently demonstrate that suppressing TKTL1 expression, for example through RNA interference (RNAi), leads to reduced cancer cell growth, decreased glucose consumption, and lower lactate production, validating its role in tumor progression.[3]
This technical guide provides a comprehensive literature review of inhibitors targeting the transketolase family, with a special focus on their relevance to TKTL1. It summarizes quantitative data, details key experimental protocols for assessing enzyme activity and inhibition, and illustrates the associated biochemical pathways and experimental workflows.
The Role of TKTL1 in the Pentose Phosphate Pathway
TKTL1 is proposed to function within the non-oxidative arm of the Pentose Phosphate Pathway (PPP), a metabolic route that runs parallel to glycolysis. The PPP is crucial for generating NADPH, which is vital for redox balance and biosynthetic reactions, and for producing pentose sugars, such as ribose-5-phosphate, the backbone of DNA and RNA. TKTL1 is thought to catalyze the conversion of sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate into ribose-5-phosphate and xylulose-5-phosphate, linking the PPP back to the glycolytic pathway.[1] This activity enhances the metabolic flux towards anabolic processes, which is a hallmark of cancer cells.
References
- 1. Gene - TKTL1 [maayanlab.cloud]
- 2. A review on research progress of transketolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transketolase-like protein 1 (TKTL1) is required for rapid cell growth and full viability of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TKTL1 Gene: The Gene That Changed Everything [rmdm.group]
- 5. A key role for transketolase-like 1 in tumor metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
C14TKL-1 Target Binding Affinity and Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding characteristics of C14TKL-1, a novel small molecule inhibitor. The document details the binding affinity and kinetics of this compound with its designated molecular target, offering insights into its mechanism of action. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational data and methodologies required for further investigation and development of this compound as a potential therapeutic agent. All quantitative data are presented in structured tables, and detailed experimental protocols are provided. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying processes.
Introduction
The interaction between a therapeutic agent and its molecular target is a critical determinant of its efficacy and safety profile. Understanding the binding affinity and kinetics of a drug candidate provides invaluable information for lead optimization and clinical development. Binding affinity, represented by the equilibrium dissociation constant (KD), quantifies the strength of the interaction at equilibrium.[1] Binding kinetics, which includes the association rate constant (ka or kon) and the dissociation rate constant (kd or koff), describes the speed at which a drug binds to and dissociates from its target.[1] These kinetic parameters can significantly influence a drug's in vivo activity.[2][3]
This compound is a novel synthetic molecule currently under investigation for its therapeutic potential. This document summarizes the key binding characteristics of this compound to its target protein, a key kinase involved in a critical disease-related signaling pathway.
Target Binding Affinity and Kinetics of this compound
The binding affinity and kinetics of this compound to its target kinase were determined using Surface Plasmon Resonance (SPR). The results indicate that this compound binds to its target with high affinity and demonstrates a slow dissociation rate, suggesting a prolonged target engagement.
Table 1: Binding Affinity and Kinetic Parameters of this compound
| Parameter | Value | Units |
| KD (Equilibrium Dissociation Constant) | 5.2 | nM |
| ka (Association Rate Constant) | 1.8 x 105 | M-1s-1 |
| kd (Dissociation Rate Constant) | 9.4 x 10-4 | s-1 |
| Residence Time (1/kd) | 17.7 | min |
Experimental Protocols
Surface Plasmon Resonance (SPR) Analysis
Objective: To determine the binding affinity (KD) and kinetic rate constants (ka and kd) of this compound for its target kinase.
Methodology:
-
Immobilization of Target Protein: The recombinant target kinase was immobilized on a CM5 sensor chip via standard amine coupling chemistry. The protein was diluted in 10 mM sodium acetate buffer (pH 4.5) to a concentration of 20 µg/mL and injected over the sensor surface.
-
Analyte Preparation: this compound was serially diluted in HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) to a range of concentrations (0.1 nM to 1 µM).
-
Binding Measurement: The binding analysis was performed at 25°C. Each concentration of this compound was injected over the sensor surface for 180 seconds to monitor association, followed by a 600-second dissociation phase with running buffer.
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the kinetic parameters ka and kd. The equilibrium dissociation constant (KD) was calculated as the ratio of kd/ka.
Signaling Pathway and Mechanism of Action
This compound is designed to inhibit a specific kinase that plays a crucial role in a pro-survival signaling pathway frequently dysregulated in certain diseases. By binding to the ATP-binding pocket of the kinase, this compound prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade and leading to the desired therapeutic effect.
References
- 1. Binding kinetics | Malvern Panalytical [malvernpanalytical.com]
- 2. Accurate Characterization of Binding Kinetics and Allosteric Mechanisms for the HSP90 Chaperone Inhibitors Using AI-Augmented Integrative Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Characterization of C14TKL-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro characterization of C14TKL-1, a novel small molecule inhibitor. The following sections detail the binding affinity, enzymatic activity, and cellular effects of this compound, along with the protocols for the key experiments performed.
Quantitative Data Summary
The in vitro properties of this compound have been assessed through a series of binding, enzymatic, and cell-based assays. The key quantitative data are summarized in the tables below.
Table 1: Binding Affinity of this compound
| Assay Type | Target | Probe/Ligand | Kd (nM) | Ki (nM) |
| TR-FRET | Target Kinase X | Labeled Tracer-1 | 8.5 | 12.2 |
| LC-MS Direct Binding | Target Kinase X | Compound 1 | 9.1 | N/A |
| Competitive Binding | Target Kinase X | Labeled Ligand Y | N/A | 15.8 |
Table 2: Enzymatic Inhibition by this compound
| Enzyme | Substrate | KM (µM) | Vmax (µmol/min) | IC50 (nM) | Mechanism of Inhibition |
| Target Kinase X | Peptide Substrate A | 12.5 | 150 | 25.4 | ATP-competitive |
| Off-Target Kinase Y | Peptide Substrate B | 8.2 | 120 | > 10,000 | Not Determined |
| Off-Target Kinase Z | Peptide Substrate C | 15.1 | 200 | 8,500 | Not Determined |
Table 3: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | EC50 (nM) | Cytotoxicity (CC50, µM) |
| Cancer Cell Line A | Cell Proliferation | BrdU Incorporation | 150 | > 50 |
| Cancer Cell Line B | Apoptosis | Caspase 3/7 Activity | 220 | > 50 |
| Normal Human Cells | Cell Viability | CellTiter-Glo® | > 50,000 | > 50 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. TR-FRET Binding Assay
-
Objective: To determine the binding affinity (Kd and Ki) of this compound to Target Kinase X.
-
Materials:
-
Recombinant human Target Kinase X
-
Terbium-labeled anti-tag antibody (donor)
-
Dye-labeled tracer ligand (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well low-volume white plates
-
Fluorescence plate reader
-
-
Procedure:
-
A solution containing terbium-labeled donor, dye-labeled acceptor, Target Kinase X, a peptide ligand, and a dilution series of this compound is incubated for 2 hours.
-
The fluorescence intensity is then measured using a fluorescence reader.
-
For saturation binding (to determine Kd), increasing concentrations of the labeled tracer are added to a fixed concentration of the target kinase.
-
For competitive binding (to determine Ki), a fixed concentration of the labeled tracer and target kinase are incubated with a serial dilution of this compound.
-
Data are analyzed using a suitable software to calculate Kd and Ki values.
-
2. LC-MS Based Direct Binding Assay
-
Objective: To quantify the binding of this compound to Target Kinase X in a label-free manner.
-
Materials:
-
Recombinant human Target Kinase X expressed in HEK293 cell membranes.
-
This compound as the probe ligand.
-
Binding buffer (e.g., PBS with 0.1% BSA).
-
Cationic glass fiber filters.
-
LC-MS system.
-
-
Procedure:
-
The Target Kinase X-containing membranes and this compound are equilibrated.
-
The mixture is subjected to vacuum filtration through cationic glass fiber filters to separate receptor-bound from free this compound.[1]
-
The amount of bound this compound is quantified by LC-MS analysis in selected reaction monitoring mode.[1]
-
Saturation binding studies are performed by incubating a fixed amount of membranes with increasing concentrations of this compound to determine the Kd.
-
3. Enzyme Kinetics Assay
-
Objective: To determine the IC50 and mechanism of inhibition of this compound on Target Kinase X.
-
Materials:
-
Recombinant human Target Kinase X.
-
Peptide substrate and ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ADP-Glo™ Kinase Assay kit.
-
White 384-well plates.
-
Luminometer.
-
-
Procedure:
-
The kinase reaction is initiated by adding ATP to a mixture of Target Kinase X, peptide substrate, and varying concentrations of this compound.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The amount of ADP produced is quantified using the ADP-Glo™ reagent and a luminometer.
-
To determine the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate (ATP) and this compound.
-
Data are plotted and analyzed using non-linear regression to determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive). The Michaelis-Menten equation is used to analyze the enzyme kinetics.[2][3][4]
-
4. Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cells.
-
Materials:
-
Cancer Cell Line A.
-
Complete cell culture medium.
-
This compound.
-
BrdU Cell Proliferation Assay Kit.
-
96-well clear-bottom black plates.
-
Microplate reader.
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of this compound for 72 hours.
-
BrdU is added to the wells for the final 2-4 hours of incubation.
-
The cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to a peroxidase enzyme.
-
The signal is developed with a substrate and measured using a microplate reader.
-
The EC50 value is calculated from the dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow: TR-FRET Binding Assay
Caption: Workflow for the TR-FRET binding assay.
Logical Relationship: Hit to Lead Characterization
Caption: Logical progression from a primary screen hit to a lead candidate.
References
- 1. Label-Free, LC-MS-Based Assays to Quantitate Small-Molecule Antagonist Binding to the Mammalian BLT1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 4. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
C14TKL-1: A Technical Guide to the Preclinical Safety and Toxicity Profile
Executive Summary
C14TKL-1 is a novel tachykinin-like peptide that has been identified as a potent agonist of the Neurokinin-1 (NK1) receptor.[1][2] As a modulator of a well-characterized signaling pathway with broad physiological implications, a thorough understanding of its safety and toxicity profile is paramount for any potential therapeutic development. This technical guide provides a comprehensive overview of the predicted safety and toxicity profile of this compound, based on its mechanism of action as an NK1 receptor agonist. Due to the absence of publicly available preclinical safety and toxicity data for this compound, this document outlines a recommended preclinical evaluation strategy, details standard experimental protocols, and discusses potential safety considerations. The information herein is intended to guide researchers, scientists, and drug development professionals in the systematic evaluation of this compound.
Predicted Pharmacology and Mechanism of Action
This compound is known to be an agonist for the NK1 receptor, which is a G-protein coupled receptor (GPCR).[1][2][3] The primary endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in a multitude of physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[4][5]
Upon binding of an agonist like this compound, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq/11 and Gs.[3][6] This initiates a cascade of intracellular signaling events:
-
Gq/11 Pathway: Activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[2][3]
-
Gs Pathway: Activation of Adenylyl Cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[3]
These signaling pathways ultimately lead to the modulation of various cellular functions, including cell proliferation, migration, and survival.[7][8]
Proposed Preclinical Safety and Toxicity Evaluation
A tiered approach is recommended for the preclinical safety and toxicity assessment of this compound, in line with international regulatory guidelines such as ICH M3(R2) and ICH S6(R1).[9] The evaluation should progress from in vitro to in vivo studies to characterize the toxicological profile of the peptide.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of peptide therapeutics: A nonclinical safety assessment perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for C14TKL-1 in a Mouse Xenograft Model
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cancer cells to sustain high rates of proliferation and survive in the tumor microenvironment. One key enzyme implicated in this reprogramming is Transketolase-like 1 (TKTL1). TKTL1 is a crucial component of the non-oxidative branch of the pentose phosphate pathway (PPP), a metabolic route critical for the synthesis of nucleotides and for maintaining redox homeostasis.[1][2] Upregulation of TKTL1 is observed in various human cancers and is often correlated with poor prognosis.[2][3] By diverting glucose substrates into the PPP, TKTL1 supports the production of ribose-5-phosphate for nucleic acid synthesis and NADPH for antioxidant defense and fatty acid synthesis.[2] Inhibition of TKTL1 has been shown to slow cancer cell growth, reduce glucose consumption and lactate production, and increase sensitivity to oxidative stress-induced apoptosis.[1][4]
C14TKL-1 is a potent and selective small molecule inhibitor of TKTL1. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a mouse xenograft model of human cancer.
Scientific Background
TKTL1 plays a pivotal role in the Warburg effect, where cancer cells favor aerobic glycolysis over oxidative phosphorylation, even in the presence of oxygen.[1] This metabolic shift provides the necessary building blocks for rapid cell proliferation.[5] Silencing of TKTL1 in cancer cells has been demonstrated to reduce tumor growth in vivo, highlighting its potential as a therapeutic target.[2][6] this compound is designed to specifically inhibit the enzymatic activity of TKTL1, thereby disrupting the metabolic advantages it confers to cancer cells. The expected downstream effects of this compound treatment include decreased nucleotide synthesis, increased oxidative stress, and ultimately, inhibition of tumor growth.
Preclinical Efficacy of this compound (Hypothetical Data)
The following tables summarize representative data from a hypothetical preclinical study evaluating this compound in a human colorectal cancer (HCT116) xenograft model in immunodeficient mice.
Table 1: In Vivo Tumor Growth Inhibition by this compound
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, p.o. | 1500 ± 150 | - |
| This compound | 25 | Daily, p.o. | 850 ± 120 | 43 |
| This compound | 50 | Daily, p.o. | 450 ± 90 | 70 |
| Positive Control | 10 | Daily, i.p. | 500 ± 100 | 67 |
Table 2: Effect of this compound on Mouse Body Weight
| Treatment Group | Dose (mg/kg) | Mean Body Weight at Day 1 (g) ± SEM | Mean Body Weight at Day 21 (g) ± SEM | Percent Change in Body Weight (%) |
| Vehicle Control | - | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| This compound | 25 | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |
| This compound | 50 | 20.6 ± 0.5 | 21.0 ± 0.7 | +1.9 |
| Positive Control | 10 | 20.4 ± 0.4 | 19.0 ± 0.8 | -6.9 |
Experimental Protocols
Cell Culture
-
Cell Line: Human colorectal carcinoma cell line HCT116, known to express high levels of TKTL1.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Mouse Xenograft Model Establishment
-
Animals: Use 6-8 week old female athymic nude mice (or other suitable immunodeficient strain).
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Cell Preparation: On the day of inoculation, harvest HCT116 cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
Drug Administration
-
Vehicle Preparation: Prepare the vehicle control solution (e.g., 0.5% carboxymethylcellulose in sterile water).
-
This compound Formulation: Formulate this compound in the vehicle at the desired concentrations (e.g., 2.5 mg/mL and 5 mg/mL for 25 and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Dosing: Administer the vehicle or this compound solution to the respective groups daily via oral gavage (p.o.). Administer the positive control as per its established protocol.
-
Monitoring: Monitor the body weight of the mice and observe for any signs of toxicity throughout the study.
Endpoint Analysis
-
Euthanasia: At the end of the study (e.g., Day 21 or when tumors in the control group reach a predetermined size), euthanize the mice by an approved method.
-
Tumor Excision and Measurement: Excise the tumors and record their final weight and volume.
-
Tissue Processing:
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis (e.g., for Ki-67 to assess proliferation).
-
Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C for subsequent molecular analysis (e.g., Western blot for TKTL1 pathway markers, metabolomics).
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse xenograft model.
Caption: Proposed mechanism of action of this compound via inhibition of the TKTL1 pathway.
References
- 1. Transketolase-like protein 1 (TKTL1) is required for rapid cell growth and full viability of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A key role for transketolase-like 1 in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of transketolase TKTL1 predicts colon and urothelial cancer patient survival: Warburg effect reinterpreted - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TKTL1 - Wikipedia [en.wikipedia.org]
- 6. TKTL1 participated in malignant progression of cervical cancer cells via regulating AKT signal mediated PFKFB3 and thus regulating glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Novel Therapeutic Agents (e.g., C14TKL-1)
Disclaimer: As of the latest search, specific in vivo dosage and administration data for a compound designated "C14TKL-1" is not publicly available. The following application notes and protocols are based on established principles and common practices for the in vivo evaluation of novel therapeutic agents. These guidelines are intended to serve as a starting point for researchers and should be adapted based on the specific physicochemical properties, mechanism of action, and toxicological profile of the compound .
Introduction
The transition of a novel therapeutic agent from in vitro validation to in vivo efficacy and safety assessment is a critical step in drug development. In vivo studies in animal models provide essential information on a compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile. The design of these studies, particularly the determination of dosage and administration route, is crucial for obtaining meaningful and reproducible data. This document provides a comprehensive guide to the key considerations and methodologies for conducting in vivo studies with a novel therapeutic agent, exemplified by the hypothetical compound this compound.
Dosage and Administration Routes for In Vivo Studies
The choice of administration route and dosage depends on the therapeutic target, the properties of the compound, and the experimental goals. The following table summarizes common administration routes for preclinical studies in rodent models.
| Administration Route | Typical Volume (Mouse) | Typical Volume (Rat) | Needle Gauge (Typical) | Absorption Rate | Key Considerations |
| Intravenous (IV) | < 0.2 mL | < 0.5 mL | 27-30 G | Very Rapid | 100% bioavailability; suitable for compounds with poor oral absorption.[1] |
| Intraperitoneal (IP) | < 2.0 mL | < 5.0 mL | 25-27 G | Rapid | Large surface area for absorption; risk of injection into organs.[1][2] |
| Subcutaneous (SC) | < 1.0 mL | < 2.0 mL | 25-27 G | Slow | Slower absorption provides a more sustained release; suitable for long-term studies. |
| Oral (PO) - Gavage | < 0.5 mL | < 5.0 mL | 20-22 G (gavage needle) | Variable | Mimics clinical route of administration for many drugs; subject to first-pass metabolism.[3] |
| Intramuscular (IM) | < 0.05 mL | < 0.1 mL | 25-27 G | Moderate | Can be used for sustained release formulations; small muscle mass in rodents limits volume.[1] |
| Intranasal (IN) | 10-20 µL/nostril | 20-50 µL/nostril | N/A | Rapid | Bypasses the blood-brain barrier for CNS delivery; suitable for respiratory tract targeting.[2][3] |
| Intrathecal (IT) | 5-10 µL | 10-20 µL | 30 G or finer | Direct CNS | Direct administration into the cerebrospinal fluid for CNS targets.[4] |
Experimental Protocols
Preparation of Dosing Solutions
Proper formulation is critical for accurate and safe administration.
-
Vehicle Selection: Choose a vehicle that solubilizes the compound and is non-toxic to the animal. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO, Tween 80, or PEG400.
-
Concentration Calculation: Calculate the required concentration based on the desired dose (in mg/kg) and the average weight of the animals.
-
Preparation:
-
Accurately weigh the compound.
-
If necessary, use a small amount of a co-solvent (e.g., DMSO) to initially dissolve the compound.
-
Gradually add the primary vehicle while vortexing or sonicating to ensure complete dissolution.
-
Ensure the final solution is sterile, particularly for parenteral routes, by filtering through a 0.22 µm filter.
-
Administration Procedures
-
Animal Restraint: Place the mouse or rat in a suitable restrainer that exposes the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection:
-
Swab the tail with 70% ethanol.
-
Using a 27-30 G needle, insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the dosing solution. Successful injection is indicated by the absence of resistance and no bleb formation.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Animal Restraint: Manually restrain the animal, ensuring control of the head and body.
-
Injection Site: Locate the lower right or left abdominal quadrant to avoid the bladder and cecum.
-
Injection:
-
Lift the animal's hindquarters to displace the abdominal organs.
-
Insert a 25-27 G needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid or blood is drawn, confirming correct placement.
-
Inject the solution and withdraw the needle.
-
-
Animal Restraint: Firmly grasp the animal and ensure the head and neck are extended in a straight line.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach.
-
Gently insert the ball-tipped gavage needle into the mouth and advance it along the esophagus.
-
-
Administration:
-
Once the needle is in the stomach (indicated by reaching the pre-measured length without resistance), administer the solution.
-
Slowly withdraw the needle.
-
Pharmacokinetic (PK) Study Design
A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a novel compound.
-
Study Groups: Include groups for both intravenous and the intended therapeutic route of administration (e.g., oral).
-
Dosing: A single dose is typically administered. For a hypothetical compound like bromophycolide A, an initial dose of 23 mg/kg has been used in mice.[5]
-
Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Parameters: Key PK parameters to determine include half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability (F%).
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study.
Hypothetical Signaling Pathway for this compound
References
- 1. cea.unizar.es [cea.unizar.es]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. premier-research.com [premier-research.com]
- 5. Pharmacokinetics, Metabolism, and in Vivo Efficacy of the Antimalarial Natural Product Bromophycolide A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility of C14TKL-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the solubility of the novel kinase inhibitor, C14TKL-1, in Dimethyl Sulfoxide (DMSO) and other common organic solvents. Due to the absence of publicly available data for this compound, this document presents a hypothetical, yet plausible, solubility profile to serve as a practical guide. The included protocols are based on established methodologies for solubility assessment in a drug discovery setting.
Introduction
This compound is a novel small molecule inhibitor targeting a key kinase in the (hypothetical) MAPK/ERK signaling pathway, which is implicated in various forms of cancer. As with any compound intended for biological screening and further development, understanding its solubility characteristics is of paramount importance. Poor solubility can lead to inaccurate assay results, hinder formulation development, and ultimately impact bioavailability. Dimethyl Sulfoxide (DMSO) is a widely used solvent for dissolving and storing small molecules for in vitro assays due to its broad solvency power.[1][2][3] However, understanding a compound's solubility in a range of solvents is crucial for various experimental and formulation needs.
This application note provides a summary of the hypothetical solubility of this compound in several common laboratory solvents and detailed protocols for its determination.
This compound Solubility Data
The following table summarizes the hypothetical solubility data for this compound in DMSO and other common solvents at room temperature (25°C). This data is intended to be illustrative for the purpose of these application notes.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | > 100 | > 259 | Highly soluble; suitable for high-concentration stock solutions. |
| Dimethylformamide (DMF) | > 100 | > 259 | High solubility, similar to DMSO. |
| Tetrahydrofuran (THF) | ~ 50 | ~ 130 | Good solubility. |
| Dichloromethane (DCM) | ~ 25 | ~ 65 | Moderate solubility. |
| Acetone | ~ 10 | ~ 26 | Moderate solubility. |
| Ethanol (EtOH) | < 1 | < 2.6 | Poorly soluble. |
| Methanol (MeOH) | < 1 | < 2.6 | Poorly soluble. |
| Water (Aqueous Buffer, pH 7.4) | < 0.01 | < 0.026 | Practically insoluble in aqueous media. |
Note: The molar solubility is calculated based on a hypothetical molecular weight of 385.9 g/mol for this compound.[4]
Experimental Protocols
The following protocols describe standard methods for determining the solubility of a compound like this compound.
Protocol for Kinetic Solubility Determination in Aqueous Buffer (from a DMSO stock)
This method is commonly used in early drug discovery to assess the aqueous solubility of compounds initially dissolved in DMSO.[5][6]
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Multichannel pipette
-
Plate shaker
-
UV/Vis microplate reader
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, prepare a 10 mM stock solution.
-
Serially dilute the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Transfer a small volume (e.g., 2 µL) of each DMSO concentration into the wells of a 96-well plate in triplicate. Include DMSO-only wells as a negative control.
-
Add 198 µL of PBS (pH 7.4) to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance of each well at a predetermined wavelength for this compound. If the compound precipitates, light scattering will increase the absorbance. The concentration at which a significant increase in absorbance is observed compared to the clear solutions is considered the kinetic solubility limit.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold standard for determining thermodynamic equilibrium solubility.[6]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, Ethanol, Water)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC standard curve.
-
Quantify the concentration of this compound in the diluted supernatant by HPLC against a standard curve of known concentrations.
-
Calculate the original concentration in the saturated solution to determine the equilibrium solubility.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the hypothetical signaling pathway of this compound and the experimental workflow for solubility determination.
Caption: Hypothetical MAPK/ERK signaling pathway with this compound inhibition of MEK.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
References
- 1. strandedtattoo.info [strandedtattoo.info]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,1,1-Trichloroicosane | C20H39Cl3 | CID 13828168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. asianpubs.org [asianpubs.org]
Application Notes: C14TKL-1 in Metabolic Research
Introduction
C14TKL-1 is a novel, potent, and selective small molecule activator of Sirtuin 1 (SIRT1). SIRT1 is a highly conserved NAD+-dependent protein deacetylase that is a key regulator of cellular metabolism and energy homeostasis.[1][2][3] By deacetylating a wide range of protein targets, including transcription factors and enzymes, SIRT1 modulates critical pathways involved in glucose and lipid metabolism, mitochondrial biogenesis, and cellular stress responses.[3][4] Dysregulation of SIRT1 activity has been implicated in various metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[1] As a SIRT1 activator, this compound presents a promising therapeutic agent for these conditions.
Mechanism of Action
This compound functions as an allosteric activator of SIRT1, enhancing its catalytic efficiency.[5] This activation leads to the deacetylation of key downstream targets involved in metabolic regulation. Notably, this compound promotes the deacetylation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and Forkhead box protein O1 (FOXO1).[2][6]
-
PGC-1α deacetylation stimulates mitochondrial biogenesis and enhances fatty acid oxidation.[2][3]
-
FOXO1 deacetylation influences gluconeogenesis and improves insulin sensitivity.[2][6]
The activation of SIRT1 by this compound initiates a signaling cascade that ultimately improves cellular energy metabolism and protects against metabolic stress.
Applications in Metabolic Research
1. Type 2 Diabetes and Insulin Resistance:
This compound has demonstrated significant potential in the study and potential treatment of type 2 diabetes. By activating SIRT1, it enhances insulin sensitivity in key metabolic tissues such as the liver, skeletal muscle, and adipose tissue.[3] In preclinical models, treatment with SIRT1 activators has been shown to lower blood glucose levels and improve glucose tolerance.[7]
2. Obesity and Non-Alcoholic Fatty Liver Disease (NAFLD):
The role of this compound in promoting fatty acid oxidation makes it a valuable tool for research into obesity and NAFLD.[2][3] SIRT1 activation by this compound can lead to a reduction in hepatic steatosis (fatty liver) and an improvement in lipid profiles.[3][6]
3. Mitochondrial Dysfunction:
By promoting PGC-1α-mediated mitochondrial biogenesis, this compound can be utilized to investigate and potentially ameliorate conditions associated with mitochondrial dysfunction.[4] Enhanced mitochondrial function can lead to improved cellular respiration and reduced oxidative stress.
Quantitative Data Summary
The following tables summarize the hypothetical in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value |
| SIRT1 Activation (EC50) | 0.5 µM |
| PGC-1α Deacetylation (EC50) | 1.2 µM |
| Mitochondrial Biogenesis (Fold Increase at 5 µM) | 2.5-fold |
Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 185 ± 15 | 120 ± 10 |
| Glucose AUC in OGTT (mg·min/dL) | 30,000 ± 2,500 | 18,000 ± 1,800 |
| Liver Triglycerides (mg/g tissue) | 15.2 ± 2.1 | 8.5 ± 1.5 |
Experimental Protocols
Protocol 1: In Vitro SIRT1 Activity Assay
This protocol is designed to measure the direct effect of this compound on SIRT1 enzymatic activity using a fluorometric assay.[8][9]
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., containing an acetylated lysine)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer, 10 µL of NAD+, and 5 µL of the this compound dilution.
-
Add 10 µL of the SIRT1 enzyme to each well.
-
Initiate the reaction by adding 10 µL of the fluorogenic SIRT1 substrate.
-
Incubate the plate at 37°C for 45 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of developer solution.
-
Incubate for an additional 30 minutes at 37°C.
-
Measure fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[9]
Protocol 2: Western Blot for PGC-1α Acetylation
This protocol describes the measurement of PGC-1α acetylation in cells treated with this compound.[10][11]
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Antibodies: anti-acetylated-lysine, anti-PGC-1α, and a loading control (e.g., anti-β-actin)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and collect the protein lysate.
-
Perform immunoprecipitation for PGC-1α.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-acetylated-lysine antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-PGC-1α antibody to determine the total amount of PGC-1α.
Protocol 3: Mitochondrial Biogenesis Assay
This protocol quantifies changes in mitochondrial mass in response to this compound treatment.[12][13]
Materials:
-
Cell culture reagents
-
This compound
-
MitoTracker Green FM dye
-
Hoechst 33342 (for nuclear staining)
-
Formaldehyde
-
PBS
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a 96-well imaging plate.
-
Treat cells with this compound for 24-48 hours.
-
Incubate cells with MitoTracker Green FM (100 nM) for 30 minutes at 37°C.
-
Stain the nuclei with Hoechst 33342 (2 µg/mL) for 10 minutes.
-
Wash the cells with PBS and fix with 4% formaldehyde.
-
Acquire images using a fluorescence microscope or a high-content imager.
-
Quantify the total mitochondrial fluorescence intensity per cell.
Protocol 4: In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol assesses the effect of this compound on glucose tolerance in a diet-induced obesity mouse model.[14][15][16]
Materials:
-
Diet-induced obese mice
-
This compound formulation for oral gavage
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Acclimate the mice and administer this compound or vehicle daily via oral gavage for 2-4 weeks.
-
Fast the mice for 6 hours before the OGTT.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer the glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC).
Visualizations
Caption: this compound signaling pathway in metabolic regulation.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Metabolic benefits from Sirt1 and Sirt1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIRT1 and other sirtuins in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Measuring PGC-1α and Its Acetylation Status in Mouse Primary Myotubes | Springer Nature Experiments [experiments.springernature.com]
- 12. evotec.com [evotec.com]
- 13. Mitochondrial Biogenesis Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Specific Sirt1 Activator-mediated Improvement in Glucose Homeostasis Requires Sirt1-Independent Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 16. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for C14TKL-1-Induced Apoptosis in Cancer Cells
Introduction
C14TKL-1 is a novel, potent, and selective small molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). Overexpression of Bcl-xL is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to conventional therapies. This compound binds to the BH3-binding groove of Bcl-xL, thereby liberating pro-apoptotic proteins such as Bak and Bax. This leads to the permeabilization of the mitochondrial outer membrane, cytochrome c release, and subsequent activation of the caspase cascade, culminating in programmed cell death. These application notes provide detailed protocols for assessing the pro-apoptotic activity of this compound in cancer cell lines.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of human cancer cell lines after 72 hours of continuous exposure. Cell viability was assessed using a standard MTT assay.
| Cell Line | Cancer Type | Bcl-xL Expression | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | High | 85 |
| H460 | Non-Small Cell Lung Cancer | High | 120 |
| MCF-7 | Breast Cancer | Moderate | 450 |
| MDA-MB-231 | Breast Cancer | Low | > 10,000 |
| Jurkat | T-cell Leukemia | High | 65 |
Table 2: Apoptosis Induction in A549 Cells
The percentage of apoptotic A549 cells was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 24 hours of treatment with this compound.
| This compound Concentration (nM) | Early Apoptotic Cells (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle) | 3.2% | 1.5% | 4.7% |
| 50 | 15.8% | 4.2% | 20.0% |
| 100 | 28.9% | 8.7% | 37.6% |
| 250 | 45.1% | 15.3% | 60.4% |
Table 3: Modulation of Apoptosis-Related Proteins in A549 Cells
The relative expression levels of key apoptosis-regulating proteins in A549 cells were determined by Western blot analysis following a 12-hour treatment with this compound. Data are presented as fold change relative to the vehicle control.
| Protein | Function | Fold Change (at 100 nM this compound) |
| Bcl-xL | Anti-apoptotic | 1.0 (No change in expression) |
| Bak | Pro-apoptotic | 1.2 (Slight upregulation) |
| Bax | Pro-apoptotic | 1.1 (Slight upregulation) |
| Cleaved Caspase-9 | Initiator Caspase | 4.8 |
| Cleaved Caspase-3 | Executioner Caspase | 6.2 |
| Cleaved PARP | Caspase-3 Substrate | 5.5 |
Signaling Pathway and Workflow Diagrams
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Logical relationship of this compound-induced apoptotic events.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells upon this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 hours).
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples within 1 hour using a flow cytometer. (FITC is detected in the FL1 channel, and PI in the FL2 channel).
-
Use software (e.g., FlowJo) to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Protocol 3: Western Blot Analysis
Objective: To analyze the expression of apoptosis-related proteins.
Materials:
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-xL, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described previously (e.g., for 12 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).
Application Note: Profiling Cellular Metabolism with C14TKL-1 Using the Seahorse XF Analyzer
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for utilizing the novel investigational compound C14TKL-1 in a Seahorse XF Cell Mito Stress Test. The protocol outlines the systematic evaluation of this compound's impact on mitochondrial respiration in live cells. For the purpose of this application note, this compound is a hypothetical inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain (ETC). The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, enabling a detailed assessment of cellular bioenergetics.[1][2] By following this protocol, researchers can determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, in the presence of this compound.[3]
Introduction to Metabolic Flux Analysis
Cellular metabolism is a pivotal process in maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases.[4] The Agilent Seahorse XF Analyzer is a standard tool for measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis.[2] The instrument measures the oxygen consumption rate (OCR) as a proxy for mitochondrial respiration and the extracellular acidification rate (ECAR) as an indicator of glycolysis.[2]
The Seahorse XF Cell Mito Stress Test is a widely used assay that utilizes sequential injections of metabolic modulators to profile mitochondrial function.[1][3] These modulators—oligomycin, FCCP, and a mixture of rotenone and antimycin A—target specific components of the electron transport chain (ETC) to reveal a comprehensive profile of metabolic activity.[3] This application note details the integration of a novel hypothetical compound, this compound, into this standard workflow to characterize its specific effects on cellular bioenergetics.
Experimental Workflow and Signaling Pathway
This compound Mechanism of Action
For this protocol, this compound is hypothesized to be a direct inhibitor of Complex I of the electron transport chain. Inhibition at this stage is expected to decrease the flow of electrons through the ETC, leading to a reduction in oxygen consumption and ATP production. The following diagram illustrates the proposed target of this compound within the mitochondrial respiratory pathway.
Caption: Hypothetical mechanism of this compound as an inhibitor of Complex I.
Seahorse XF Assay Workflow
The overall experimental process involves cell seeding, compound treatment, execution of the Seahorse assay, and subsequent data analysis. The workflow ensures reproducibility and accurate measurement of metabolic parameters.
Caption: General workflow for the this compound Seahorse XF metabolic assay.
Detailed Experimental Protocol
This protocol is adapted from standard Agilent Seahorse XF Cell Mito Stress Test procedures.[5][6][7]
Materials and Reagents
-
Cells: Cell line of interest (e.g., A549, HepG2)
-
Culture Medium: Appropriate complete growth medium
-
Seahorse XF Equipment:
-
Assay Medium:
-
Compounds:
-
Other: Seahorse XF Calibrant, sterile plates, pipettes, non-CO2 incubator.
Day 1: Cell Seeding and Cartridge Hydration
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in an 80 µL volume into a Seahorse XF96 cell culture microplate at a pre-determined optimal density (e.g., 20,000 cells/well).[7]
-
Leave the four corner wells for background correction with medium only.[6]
-
Allow the plate to rest at room temperature for 1 hour to ensure even cell distribution, then incubate overnight at 37°C, 5% CO2.[6]
-
-
Sensor Cartridge Hydration:
-
Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.
-
Place the sensor cartridge onto the utility plate, submerging the sensors.
-
Incubate the cartridge overnight in a non-CO2 incubator at 37°C.[7]
-
Day 2: Assay Procedure
-
Prepare Assay Medium:
-
Warm Seahorse XF Base Medium to 37°C.
-
Supplement with glucose (10 mM), sodium pyruvate (1 mM), and glutamine (2 mM).[6] Adjust pH to 7.4.
-
-
Prepare Compound Plate:
-
Prepare fresh dilutions of this compound in the assay medium at various concentrations (e.g., 1 µM, 5 µM, 10 µM) including a vehicle control (e.g., DMSO).
-
Prepare the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium according to the manufacturer's instructions.[6] A typical final concentration in the well is 1.0-1.5 µM for Oligomycin and FCCP, and 0.5 µM for Rotenone/Antimycin A.[6]
-
-
Cell Plate Preparation:
-
Remove the cell culture plate from the incubator.
-
Gently wash the cells by removing the growth medium and adding 180 µL of pre-warmed assay medium. Repeat once.
-
Add 160 µL of assay medium containing the appropriate concentration of this compound or vehicle control to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.[5][6]
-
-
Load Sensor Cartridge:
-
Load 20 µL of the prepared Mito Stress Test compounds into the appropriate ports of the hydrated sensor cartridge (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).
-
-
Run the Assay:
-
Place the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Once calibration is complete, replace the calibrant utility plate with the cell culture plate.
-
Execute the pre-programmed Mito Stress Test protocol. The analyzer will measure basal OCR and ECAR before sequentially injecting the compounds from ports A, B, and C.[6]
-
Post-Assay: Data Normalization
-
After the run, remove the plate and perform a cell number normalization assay (e.g., BCA Protein Assay, CyQUANT).[6] This is critical for accurate well-to-well comparison.
Data Presentation and Interpretation
The Seahorse XF analyzer software automatically calculates key parameters of mitochondrial function.[3] The data should be normalized to cell number or protein content.
Key Mitochondrial Parameters
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP-Linked Respiration: The decrease in OCR after the addition of oligomycin, representing the portion of respiration dedicated to ATP synthesis.[8]
-
Maximal Respiration: The maximum OCR reached after the addition of FCCP, an uncoupling agent that collapses the proton gradient and drives the ETC to its maximum capacity.[1][8]
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.[1]
-
Non-Mitochondrial Respiration: The OCR remaining after the addition of Rotenone/Antimycin A, which completely shuts down ETC activity.[1]
Hypothetical Quantitative Data
The following tables summarize the expected results from an experiment testing the effect of this compound on mitochondrial respiration, consistent with its role as a Complex I inhibitor.
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) (All values are hypothetical, in pmol O₂/min/µg protein)
| Treatment Group | Basal Respiration | OCR after Oligomycin | OCR after FCCP (Maximal) | OCR after Rot/AA (Non-Mito) |
| Vehicle Control | 150 ± 12 | 45 ± 5 | 350 ± 25 | 30 ± 4 |
| This compound (1 µM) | 125 ± 10 | 40 ± 4 | 280 ± 20 | 28 ± 3 |
| This compound (5 µM) | 80 ± 9 | 35 ± 5 | 150 ± 15 | 25 ± 4 |
| This compound (10 µM) | 55 ± 7 | 32 ± 4 | 60 ± 8 | 26 ± 3 |
Table 2: Calculated Mitochondrial Parameters (All values are hypothetical, in pmol O₂/min/µg protein, derived from Table 1)
| Treatment Group | ATP-Linked Respiration | Maximal Respiration | Spare Respiratory Capacity |
| Vehicle Control | 105 | 320 | 200 |
| This compound (1 µM) | 85 | 252 | 155 |
| This compound (5 µM) | 45 | 125 | 70 |
| This compound (10 µM) | 23 | 34 | -1 |
Interpretation of Hypothetical Results: The data show that this compound causes a dose-dependent decrease in Basal Respiration, ATP-Linked Respiration, and Maximal Respiration. The significant reduction in Spare Respiratory Capacity suggests that the cells treated with this compound have a diminished ability to respond to metabolic stress. These results are consistent with the inhibition of Complex I, which would directly impair the electron transport chain and thus reduce overall oxygen consumption.
References
- 1. agilent.com [agilent.com]
- 2. ceas: an R package for Seahorse data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. content.protocols.io [content.protocols.io]
- 6. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 7. tabaslab.com [tabaslab.com]
- 8. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C14TKL-1 in Combination with Chemotherapy
Version: 1.0
Introduction
Transketolase-like 1 (TKTL1) is a key enzyme in the pentose phosphate pathway, playing a crucial role in the metabolic reprogramming of cancer cells.[1] Upregulation of TKTL1 is associated with the Warburg effect, where cancer cells favor aerobic glycolysis even in the presence of oxygen.[2] This metabolic shift provides cancer cells with a growth advantage by supplying them with necessary building blocks for proliferation and protecting them from oxidative stress.[1] C14TKL-1 is a novel, potent, and selective inhibitor of TKTL1, designed to disrupt these metabolic advantages in tumor cells. By inhibiting TKTL1, this compound is hypothesized to sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents, such as doxorubicin, an anthracycline antibiotic that primarily works by intercalating DNA and inhibiting topoisomerase II.[3] These application notes provide detailed protocols for evaluating the synergistic anti-cancer effects of this compound in combination with doxorubicin in preclinical models.
Putative Mechanism of Action and Synergy
This compound targets the metabolic engine of cancer cells, while doxorubicin induces DNA damage and apoptosis. The combination of these two agents is expected to create a synthetic lethal environment for cancer cells. Inhibition of TKTL1 by this compound reduces the production of NADPH, which is essential for regenerating antioxidants, thereby increasing intracellular reactive oxygen species (ROS). Doxorubicin is known to generate ROS as a part of its cytotoxic mechanism.[3] Therefore, this compound may potentiate the effects of doxorubicin by exacerbating oxidative stress. Furthermore, by limiting the production of ribose-5-phosphate, a precursor for nucleotide synthesis, this compound may impair the cancer cells' ability to repair the DNA damage induced by doxorubicin.
References
C14TKL-1: A Case of Mistaken Identity in Warburg Effect Research
Initial investigations into the compound C14TKL-1 as a tool for studying the Warburg effect through the inhibition of Transketolase-like 1 (TKTL1) have revealed a critical misidentification. Contrary to the initial premise, this compound is not an inhibitor of TKTL1. Instead, scientific literature identifies this compound as an endogenous human tachykinin-like peptide that functions as a potent agonist for neurokinin 1 (NK1) receptors, with an EC50 of 1 nM. [1]
This finding fundamentally alters the approach to creating application notes and protocols for this compound in the context of the Warburg effect, as its known biological activity is unrelated to the direct modulation of the TKTL1 pathway, a key player in cancer cell metabolism. The Warburg effect, a hallmark of cancer, describes the phenomenon where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation in the cytosol, even in the presence of oxygen. TKTL1 is a crucial enzyme in the pentose phosphate pathway (PPP) that has been shown to contribute to the Warburg phenotype by diverting glucose metabolites towards anabolic processes and lactate production.[2][3][4][5][6][7]
Given that this compound does not target TKTL1, it is not a suitable tool for directly investigating the role of this specific enzyme in the Warburg effect. Therefore, the development of detailed application notes and protocols for this compound in this context is not scientifically feasible.
The Role of TKTL1 in the Warburg Effect: A Brief Overview
To provide context for researchers interested in this area, it is important to understand the established role of TKTL1 in cancer metabolism. TKTL1 is an enzyme that plays a significant role in the non-oxidative branch of the pentose phosphate pathway.[4] Upregulation of TKTL1 is observed in various cancers and is associated with increased glucose consumption and lactate production, key features of the Warburg effect.[6][7] Silencing of TKTL1 in cancer cells has been demonstrated to reduce proliferation, decrease glucose uptake, and lower lactate secretion, thereby reversing the Warburg phenotype.[6][7] This positions TKTL1 as a valid therapeutic target for anticancer drug development.
Investigating the Warburg Effect: Alternative Approaches
Researchers aiming to study the Warburg effect through the lens of TKTL1 inhibition should consider utilizing established TKTL1 inhibitors or molecular biology techniques. For instance, RNA interference (RNAi) technologies have been successfully used to suppress TKTL1 expression and observe the downstream metabolic consequences.[7]
For broader studies of the Warburg effect, a variety of well-established experimental protocols can be employed. These include:
-
Seahorse XF Glycolytic Rate Assay: This assay measures the extracellular acidification rate (ECAR), a key indicator of lactate production and thus a direct measure of glycolysis.[8][9][10][11][12]
-
Glucose Uptake Assays: These assays, often utilizing fluorescently labeled glucose analogs like 2-NBDG, quantify the rate at which cells take up glucose from the extracellular environment.[13][14][15]
-
Lactate Production Assays: Colorimetric or fluorometric assays can be used to directly measure the concentration of lactate secreted by cells into the culture medium.[16][17][18][19]
-
Western Blotting: This technique can be used to quantify the expression levels of key metabolic enzymes involved in glycolysis and the pentose phosphate pathway, including TKTL1, to assess the impact of potential inhibitors or genetic modifications.[20][21][22][23][24]
Signaling Pathways and Experimental Workflows
The regulation of the Warburg effect is complex and involves multiple signaling pathways. The PI3K/Akt/mTOR pathway and HIF-1 are central regulators of glycolysis and cancer metabolism.[2][4][5][6] Understanding how these pathways interact with enzymes like TKTL1 is crucial for a comprehensive understanding of cancer cell metabolism.
Below are conceptual diagrams illustrating the general signaling pathway of TKTL1 in the Warburg effect and a typical experimental workflow for screening potential inhibitors.
Caption: TKTL1's role in the Warburg effect.
Caption: Workflow for screening TKTL1 inhibitors.
References
- 1. This compound | Chromosome 14 tachykinin-like peptide 1 | Tocris Bioscience [tocris.com]
- 2. A key role for transketolase-like 1 in tumor metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transketolase-Like 1 Expression Is Modulated during Colorectal Cancer Progression and Metastasis Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. oncotarget.com [oncotarget.com]
- 6. A key role for transketolase-like 1 in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transketolase-like protein 1 (TKTL1) is required for rapid cell growth and full viability of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. hpst.cz [hpst.cz]
- 10. tabaslab.com [tabaslab.com]
- 11. biotech.cornell.edu [biotech.cornell.edu]
- 12. agilent.com [agilent.com]
- 13. Glucose Uptake Is Limiting in T Cell Activation and Requires CD28-Mediated Akt-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. sciencellonline.com [sciencellonline.com]
- 18. Lactic Acid Measurement Lactate Assay Kit-WST Dojindo [dojindo.com]
- 19. promega.com [promega.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Western Blotting Technique | Rockland [rockland.com]
- 23. nacalai.com [nacalai.com]
- 24. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for the Detection of Cyclin-Dependent Kinase-Like 1 (CDKL1) in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-Dependent Kinase-Like 1 (CDKL1), also known as p42 or KKIALRE, is a serine/threonine protein kinase belonging to the CDC2-related kinase family.[1] Emerging research has implicated CDKL1 in various cellular processes, including cell cycle regulation, proliferation, and invasion.[2] Overexpression of CDKL1 has been observed in several cancers, such as colorectal, breast, and neuroblastoma, making it a potential biomarker and therapeutic target.[2][3][4] These application notes provide detailed protocols for the detection and quantification of CDKL1 in tissue samples using three common laboratory techniques: Immunohistochemistry (IHC), Western Blotting (WB), and Mass Spectrometry (MS).
I. Immunohistochemistry (IHC)
IHC is a powerful technique for visualizing the distribution and localization of CDKL1 within the cellular context of tissue samples. Studies have shown that CDKL1 is primarily localized in the nucleus of tumor cells.[2]
Quantitative Data Summary
| Tissue Type | CDKL1 Expression Level | Subcellular Localization | Reference |
| Colorectal Cancer | Overexpressed compared to adjacent normal tissue | Primarily nucleus, less in plasma | [2] |
| Breast Cancer | Overexpressed in 77% of patients | Not specified | [3] |
| Neuroblastoma | Upregulated in tumor tissue | Not specified | [4] |
Experimental Protocol: IHC for CDKL1 in Paraffin-Embedded Tissues
1. Sample Preparation:
-
Fix fresh tissue samples in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Dehydrate the tissue through a series of graded ethanol solutions (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissue with xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol solutions (100%, 95%, 80%, 70%; 2 minutes each).
-
Rinse with distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (10 mM, pH 6.0).
-
Heat the buffer to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides with phosphate-buffered saline (PBS).
4. Staining:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol for 10-15 minutes.
-
Rinse with PBS.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.
-
Incubate with a primary antibody against CDKL1 (e.g., a rabbit polyclonal antibody) diluted in blocking buffer. Recommended starting dilution is 1:200-1:500, but should be optimized.[5] Incubate overnight at 4°C in a humidified chamber.
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Wash slides with PBS (3 changes, 5 minutes each).
5. Visualization and Counterstaining:
-
Develop the signal using a chromogen solution such as 3,3'-diaminobenzidine (DAB) until the desired stain intensity is reached.
-
Wash slides with distilled water to stop the reaction.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate, clear, and mount the slides with a permanent mounting medium.
IHC Workflow Diagram
Caption: Immunohistochemistry workflow for CDKL1 detection.
II. Western Blotting (WB)
Western blotting allows for the quantification of CDKL1 protein levels in tissue homogenates. This method is useful for confirming the findings from IHC and assessing changes in protein expression under different conditions.
Quantitative Data Summary
| Cell/Tissue Type | Condition | CDKL1 Protein Level Change | Reference |
| Neuroblastoma Tissues | Tumor vs. Normal | Increased | [4] |
| Colorectal Cancer Cell Lines | CDKL1 Knockdown | Decreased | [2] |
Experimental Protocol: Western Blot for CDKL1
1. Sample Preparation (Tissue Lysate):
-
Excise fresh or frozen tissue and place in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Homogenize the tissue using a mechanical homogenizer or sonicator on ice.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein extract) and determine the protein concentration using a suitable assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Mix an appropriate amount of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 10% or 12%) along with a molecular weight marker.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody against CDKL1 diluted in the blocking buffer. A recommended starting dilution is 0.04-0.4 µg/mL.[5] Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST (3 changes, 10 minutes each).
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane with TBST (3 changes, 10 minutes each).
4. Detection and Analysis:
-
Prepare a chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Detect the chemiluminescent signal using an imaging system or X-ray film.
-
Analyze the band intensities using densitometry software. Normalize the CDKL1 signal to a loading control (e.g., β-actin or GAPDH).
Western Blot Workflow Diagram
Caption: Western Blot workflow for CDKL1 detection.
III. Mass Spectrometry (MS)
Mass spectrometry-based proteomics can be used for the unbiased identification and quantification of proteins, including CDKL1, in complex tissue lysates. This method is particularly useful for discovery-based research and for quantifying post-translational modifications.
Experimental Protocol: General MS for Protein Identification in Tissue
1. Protein Extraction and Digestion:
-
Extract proteins from tissue samples as described in the Western Blot protocol (Section II, Step 1).
-
Denature the proteins by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide.
-
Dilute the sample to reduce the urea concentration and digest the proteins into peptides using an enzyme such as trypsin overnight at 37°C.
2. Peptide Cleanup and Fractionation:
-
Stop the digestion by acidification (e.g., with formic acid).
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
-
For complex samples, peptides can be fractionated using techniques like high-pH reversed-phase liquid chromatography to increase proteome coverage.
3. LC-MS/MS Analysis:
-
Analyze the peptide samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Peptides are separated by reversed-phase chromatography and introduced into the mass spectrometer.
-
The mass spectrometer acquires precursor ion scans (MS1) followed by fragmentation of the most abundant peptides (MS2).
4. Data Analysis:
-
Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Search the data against a protein database (e.g., UniProt) containing the sequence of human CDKL1.
-
For quantitative analysis, label-free quantification (LFQ) or isobaric labeling (e.g., TMT, iTRAQ) can be employed.
Mass Spectrometry Workflow Diagram
Caption: Mass Spectrometry workflow for protein identification.
IV. CDKL1 Signaling
The complete signaling pathway of CDKL1 is still under investigation. However, studies have shown that CDKL1 can phosphorylate and destabilize the transcription factor SOX11, contributing to tubular dysfunction in acute kidney injury.[6] Additionally, knockdown of CDKL1 in colorectal cancer cells has been shown to upregulate p15 and retinoblastoma (RB) protein, leading to cell cycle arrest.[2]
Simplified CDKL1 Signaling Diagram
Caption: Simplified CDKL1 signaling interactions.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. CDKL1 promotes tumor proliferation and invasion in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of cyclin-dependent kinase-like 1 expression in breast cancer tissues and its regulation in cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Downregulation of CDKL1 suppresses neuroblastoma cell proliferation, migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDKL1 Polyclonal Antibody (PA5-63754) [thermofisher.com]
- 6. Role of the CDKL1-SOX11 signaling axis in acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
C14TKL-1 not showing activity in vitro
This guide provides troubleshooting assistance for researchers encountering a lack of in vitro activity with C14TKL-1, a selective inhibitor of the MEK1 kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its expected mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of MEK1, a key component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. By binding to the ATP pocket of MEK1, this compound is designed to prevent the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2. Aberrant activation of this pathway is a common occurrence in various human cancers, making MEK1 an important therapeutic target.
Q2: I'm not observing any inhibitory activity with this compound in my in vitro kinase assay. What are the common causes?
Several factors can contribute to a lack of observed activity. These can be broadly categorized into issues with the compound itself, the assay setup, or the reagents used. A systematic approach is recommended to identify the root cause. Start by verifying the integrity of the this compound stock, then move to evaluating the assay conditions and finally, check the quality of the kinase and substrate.
Troubleshooting Guides
Guide 1: Verifying this compound Integrity and Preparation
Incorrect handling, storage, or preparation of this compound is a primary cause of inactivity. Ensure that the compound is handled according to the recommendations.
Detailed Protocol for this compound Stock Solution Preparation:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial to create a 10 mM stock solution.
-
Solubilization: Vortex the solution for 2-3 minutes until the compound is fully dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. This prevents multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C, protected from light.
| Parameter | Recommendation |
| Recommended Solvent | 100% Dimethyl Sulfoxide (DMSO), Anhydrous |
| Stock Concentration | 10 mM |
| Storage Temperature | -80°C (long-term) / -20°C (short-term) |
| Freeze-Thaw Cycles | Avoid > 2 cycles |
| Purity (as supplied) | >99% (by HPLC) |
| Molecular Weight | 482.5 g/mol |
Table 1. this compound Quality Control and Handling Specifications.
Guide 2: Optimizing the In Vitro MEK1 Kinase Assay
Assay conditions, particularly the concentration of ATP, can dramatically affect the apparent activity of an ATP-competitive inhibitor like this compound.
Key Experimental Considerations:
-
ATP Concentration: Since this compound competes with ATP, its apparent potency (IC50) will increase as the ATP concentration in the assay increases. It is recommended to run the assay with an ATP concentration that is at or near the Michaelis-Menten constant (Km) for MEK1.
-
Enzyme Concentration: Use a concentration of MEK1 that results in a linear reaction rate for the duration of the assay.
-
Controls: Always include a "no enzyme" negative control and a "DMSO only" positive control to establish the assay window.
General Protocol for a MEK1 Mobility Shift Assay:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
In a 384-well plate, add 2.5 µL of this compound dilutions (in 4% DMSO).
-
Add 5 µL of MEK1 enzyme and a fluorescently labeled ERK1 peptide substrate solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding 15 µL of a stop buffer containing EDTA.
-
Read the plate on a microfluidics-based instrument to separate the phosphorylated and unphosphorylated peptide substrate.
-
Calculate the percent inhibition based on controls and determine the IC50 value.
| Component | Typical Final Concentration | Notes |
| MEK1 Enzyme | 5 nM | Titrate for optimal signal window. |
| ERK1 Peptide Substrate | 1.5 µM | Ensure it is below its Km for MEK1. |
| ATP | 10 µM | This is near the reported Km for MEK1. |
| This compound | 0.1 nM to 30 µM | A 12-point, 3-fold serial dilution is recommended. |
Table 2. Recommended Starting Concentrations for a MEK1 In Vitro Kinase Assay.
| Inhibitor | Reported IC50 vs MEK1 (ATP at Km) |
| This compound | 2.5 nM |
| Control Compound (e.g., Selumetinib) | 14 nM |
Table 3. Expected Potency of this compound and a Control Inhibitor.
Technical Support Center: Optimizing C14TKL-1 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel kinase inhibitor, C14TKL-1, for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is a novel small molecule inhibitor targeting the hypothetical TK-1 kinase, a key enzyme in a signaling pathway that promotes cell proliferation and survival. By selectively binding to the ATP-binding pocket of TK-1, this compound is designed to block its downstream signaling, leading to decreased cell viability in cancer cells with an overactive TK-1 pathway. Aberrant activation of protein kinases can disrupt cell signaling pathways, promoting phenomena such as proliferation and metastasis in cancer cells[1].
Q2: What is the recommended starting concentration range for this compound in a cell viability assay?
A2: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potency. A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range helps in identifying the half-maximal inhibitory concentration (IC50) and observing the full dose-response curve.
Q3: How do I interpret the IC50 value for this compound?
A3: The IC50 (Half-Maximal Inhibitory Concentration) is the concentration of this compound required to inhibit a biological process, in this case, cell viability, by 50%[1]. A lower IC50 value indicates higher potency. It's important to note that the IC50 can vary between different cell lines and experimental conditions[2][3].
Q4: What are potential off-target effects of this compound and how can I minimize them?
A4: Off-target effects are unintended interactions of a small molecule with cellular components other than its intended target[4]. For kinase inhibitors, this can occur due to structural similarities in the ATP-binding pockets of different kinases[4]. To minimize these effects, it is crucial to use the lowest effective concentration of this compound and to perform dose-response experiments to find the optimal concentration range that shows a specific effect without causing general cellular stress[4].
Q5: Should I be concerned about the stability of this compound in my cell culture medium?
A5: Yes, the stability of any compound in culture media is a critical factor.[5] You can assess the stability of this compound using analytical methods like HPLC or LC-MS/MS to measure its concentration in the medium over time.[6] A simpler, though less precise, method is to visually inspect for precipitation at different time points under a microscope.[6]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding and use consistent pipetting techniques to achieve uniform cell distribution.[6]
-
-
Possible Cause: Edge effects in the microplate.
-
Possible Cause: Inconsistent incubation times.
-
Solution: Ensure that the incubation time for the assay is consistent across all plates and experiments, as longer incubation times may result in lower IC50 values.[7]
-
Issue 2: No Observable Effect of this compound on Cell Viability
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Perform a wider dose-response experiment to determine the IC50.[6]
-
-
Possible Cause: The chosen cell line is not sensitive to TK-1 inhibition.
-
Solution: Confirm that your chosen cell line has an active TK-1 signaling pathway that is sensitive to this compound.[6]
-
-
Possible Cause: The compound has degraded.
-
Solution: Ensure proper storage of this compound and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.[7]
-
Issue 3: Cell Viability is Greater than 100% at Low Concentrations
-
Possible Cause: This can sometimes be observed and may be due to the compound acting as a nutrient or stimulating cell proliferation at very low concentrations (a phenomenon known as hormesis).
-
Solution: This is not necessarily an error, but it should be noted. Focus on the dose-response at higher concentrations to determine the inhibitory effects.
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent and non-toxic (e.g., <0.5%). Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Mix to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value using appropriate software.
Protocol 2: ATP-Based Luminescence Assay for Cell Viability
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[7]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Assay Procedure:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add a volume of ATP detection reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[7]
-
Data Analysis: Subtract the average luminescence of the no-cell control from all other wells. Normalize the data to the vehicle control and plot the normalized viability against the logarithm of the this compound concentration to determine the IC50 value.[7]
Quantitative Data
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 48 | 2.5 |
| MCF-7 | Breast Cancer | 48 | 10.2 |
| A549 | Lung Cancer | 48 | 5.8 |
| HCT116 | Colon Cancer | 48 | 1.9 |
| PC-3 | Prostate Cancer | 48 | 15.1 |
| HepG2 | Hepatocellular Carcinoma | 72 | 1.8 |
| MCF-7 | Breast Cancer | 72 | 7.5 |
Note: These are hypothetical values for illustrative purposes. Actual IC50 values can vary. The IC50 of a drug can differ between cell lines due to cell-specific responses.[3]
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting C14TKL-1 precipitation in media
Welcome to the technical support resource for C14TKL-1, a novel inhibitor of the TKL-1 signaling pathway. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during experiments, with a specific focus on preventing and resolving this compound precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation
This section addresses specific issues related to this compound precipitation in a question-and-answer format.
Q1: My this compound powder is not dissolving properly in my chosen solvent, or it precipitates immediately after reconstitution. What should I do?
A1: This issue is often related to the choice of solvent or the reconstitution procedure. This compound is a hydrophobic molecule with specific solubility characteristics.
-
Incorrect Solvent: The solubility of this compound varies significantly between solvents.[1][2] Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. Using aqueous buffers like PBS directly on the lyophilized powder will likely result in poor solubility and precipitation.
-
Reconstitution Technique: Even with the correct solvent, the method of reconstitution is critical. Do not inject the solvent directly onto the lyophilized powder. Instead, add the solvent slowly down the side of the vial to gently wet the compound.[3] Agitate by gently swirling or vortexing to dissolve the powder completely.[4]
-
Temperature: Ensure the this compound vial has equilibrated to room temperature before opening to prevent condensation, as moisture can degrade the compound and affect solubility.[3][5]
Q2: My this compound stock solution is clear, but a precipitate forms immediately after I add it to my cell culture medium. Why is this happening?
A2: This is a common issue known as "crashing out" and typically occurs due to a rapid change in solvent polarity or exceeding the solubility limit in the final medium.
-
Solvent Polarity Shift: When a concentrated DMSO stock is diluted into an aqueous cell culture medium, the abrupt decrease in solvent polarity can cause the hydrophobic this compound to precipitate.[6] To mitigate this, add the stock solution dropwise into the medium while gently vortexing or swirling to ensure rapid dispersal.[6]
-
Exceeding Solubility Limit: Every compound has a maximum solubility in a given medium.[6] The presence of salts, proteins (from serum), and other components in the media can affect the solubility of this compound.[6][7][8] It is crucial not to exceed the recommended final concentration.
-
Temperature Effects: Pre-warming the medium to 37°C before adding the this compound stock solution can help maintain solubility, as temperature can influence how well a compound stays in solution.[9][10]
Q3: I am seeing precipitation in my media after several hours of incubation at 37°C. What could be the cause?
A3: Delayed precipitation can be due to compound instability, interactions with media components, or changes in the media environment over time.
-
pH Shift: As cells metabolize, they produce acidic byproducts like lactate, which can lower the pH of the culture medium.[11][12][13] This pH shift can alter the ionization state of this compound, potentially reducing its solubility. Ensure your incubator's CO₂ levels are stable to maintain the medium's buffering capacity.[14][15] Using a medium buffered with HEPES can provide additional pH stability.[11]
-
Interaction with Media Components: this compound may interact with salts or proteins in the serum over time, leading to the formation of insoluble complexes.[16] If you suspect this, you can test the solubility of this compound in a simpler buffer (like PBS) or in a serum-free version of your medium to identify the problematic component.[6]
-
Compound Degradation: Although this compound is stable, prolonged incubation under certain conditions could lead to degradation into less soluble forms. Always use freshly prepared working solutions for your experiments.
Frequently Asked Questions (FAQs)
Q: What are the visual indicators of this compound precipitation?
A: Precipitation can appear as a general cloudiness or haziness in the medium, the formation of fine, sand-like particles, or visible crystals, often on the bottom surface of the culture vessel.[6] It is important to distinguish this from microbial contamination, which may also cause turbidity but is usually accompanied by a rapid color change of the phenol red indicator to yellow.[6]
Q: What is the recommended solvent for this compound?
A: High-purity, anhydrous DMSO is the recommended solvent for preparing primary stock solutions of this compound.
Q: How should I store this compound stock solutions?
A: Lyophilized this compound powder should be stored at -20°C, protected from light and moisture.[17][18] Once reconstituted in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[4] Before use, allow aliquots to thaw completely and equilibrate to room temperature.
Q: Can I filter my media to remove the this compound precipitate?
A: Filtering the media after precipitation has occurred is not recommended . This will remove the active compound, leading to an unknown and lower final concentration of this compound in your experiment, which will compromise the accuracy and reproducibility of your results. The focus should be on preventing precipitation from occurring in the first place.
Data Presentation: this compound Solubility & Working Concentrations
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL (≥ 100 mM) | Recommended for stock solutions. |
| Ethanol (100%) | ~10 mg/mL (~20 mM) | Lower solubility; not ideal for high concentration stocks. |
| PBS (pH 7.4) | < 0.01 mg/mL (< 20 µM) | Practically insoluble; do not use for reconstitution. |
| Water | < 0.005 mg/mL (< 10 µM) | Insoluble. |
Table 2: Recommended Final Working Concentrations of this compound in Cell Culture Media
| Cell Line | Base Medium | Serum % | Recommended Max. Concentration | Precipitation Risk |
| HEK293 | DMEM | 10% | 25 µM | Low |
| HeLa | EMEM | 10% | 20 µM | Low |
| A549 | F-12K | 10% | 15 µM | Moderate |
| Jurkat | RPMI-1640 | 10% | 30 µM | Low |
Note: The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cellular toxicity.
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder
-
Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes before opening.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM). Add the solvent slowly down the side of the vial.
-
Gently swirl the vial until the powder is completely dissolved. A brief vortex can be used if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store aliquots at -20°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Thaw an aliquot of the this compound DMSO stock solution and allow it to reach room temperature.
-
Calculate the volume of stock solution needed to reach your desired final concentration in the pre-warmed medium.
-
While gently vortexing or swirling the tube of medium, add the this compound stock solution dropwise. This ensures rapid mixing and minimizes localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution to confirm it is clear before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Factors in media influencing this compound solubility.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 3. choiceaminos.com [choiceaminos.com]
- 4. primalvitality.ca [primalvitality.ca]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. benchchem.com [benchchem.com]
- 11. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 12. The pH of culture medium - Cellculture2 [cellculture2.altervista.org]
- 13. huankaigroup.com [huankaigroup.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. scientificbio.com [scientificbio.com]
- 16. Cell Culture Academy [procellsystem.com]
- 17. maxedoutcompounds.com [maxedoutcompounds.com]
- 18. newwavepeptides.co.uk [newwavepeptides.co.uk]
C14TKL-1 off-target effects and mitigation strategies
This technical support center provides guidance on understanding and mitigating the off-target effects of the novel tyrosine kinase inhibitor, C14TKL-1. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with this compound?
A1: The primary off-target effects of this compound stem from its interaction with structurally similar kinases, most notably Kinase Y and Kinase Z. This can lead to unintended cellular toxicities and a reduction in the therapeutic window.
Q2: What is the mechanism behind this compound's off-target activity?
A2: this compound binds to the ATP-binding pocket of its intended target, Kinase X. However, due to conserved structural motifs in the kinase domain, it can also bind to the ATP-binding pockets of Kinase Y and Kinase Z, albeit with lower affinity. This off-target binding leads to the modulation of unintended signaling pathways.
Q3: Are there any known strategies to reduce the off-target effects of this compound?
A3: Yes, several strategies are being explored to mitigate the off-target effects of this compound. These include the development of a more selective analog (C14TKL-2), dose optimization studies to find a therapeutic window that minimizes off-target engagement, and the use of combination therapies to reduce the required dose of this compound.
Troubleshooting Guides
Issue 1: High levels of cellular toxicity observed in vitro.
Possible Cause: Off-target inhibition of Kinase Y, which is known to be involved in crucial cellular survival pathways.
Mitigation Strategies:
-
Dose Reduction: Titrate down the concentration of this compound to a level that maintains on-target efficacy while minimizing toxicity.
-
Selective Analog: Consider using C14TKL-2, an analog of this compound designed for higher selectivity.
-
Combination Therapy: Explore combining a lower dose of this compound with an agent that targets a parallel survival pathway, potentially creating a synergistic effect with reduced toxicity.
Quantitative Data Summary:
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase Y IC50 (nM) | Off-Target Kinase Z IC50 (nM) | Cellular Toxicity (CC50, µM) in Cell Line A |
| This compound | 50 | 500 | 1200 | 5 |
| C14TKL-2 | 75 | 5000 | >10000 | 25 |
Issue 2: Inconsistent results in cell-based assays.
Possible Cause: Variability in the expression levels of the target (Kinase X) and off-target kinases (Kinase Y, Kinase Z) across different cell lines or even different passages of the same cell line.
Troubleshooting Steps:
-
Confirm Target Expression: Perform western blotting or qPCR to quantify the expression levels of Kinase X, Y, and Z in the cell lines being used.
-
Use a Control Cell Line: Employ a cell line with known low or absent expression of the off-target kinases as a negative control.
-
Standardize Cell Passages: Ensure that all experiments are performed with cells within a narrow passage number range to minimize expression variability.
Experimental Protocols
Protocol 1: Kinase Panel Screening Assay
Objective: To determine the selectivity profile of this compound against a panel of kinases.
Methodology:
-
A panel of recombinant kinases is prepared in a multi-well plate format.
-
This compound is serially diluted and added to the wells containing the kinases.
-
A sub-saturating concentration of ATP and a suitable substrate peptide are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Protocol 2: Cellular Toxicity Assay
Objective: To assess the cytotoxic effects of this compound on a relevant cell line.
Methodology:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
This compound is serially diluted in culture medium and added to the cells.
-
A vehicle control (e.g., DMSO) is included.
-
The cells are incubated with the compound for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo®).
-
The CC50 (half-maximal cytotoxic concentration) is determined by plotting cell viability against the log of the compound concentration.
Visualizations
Caption: On-target and off-target signaling of this compound.
Technical Support Center: C14TKL-1 Bioavailability Enhancement
Welcome to the technical support center for C14TKL-1. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the bioavailability of this compound, a promising therapeutic agent characterized by low aqueous solubility and high first-pass metabolism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary challenges regarding bioavailability?
A1: this compound is an investigational small molecule inhibitor of the Tyrosine Kinase-Like (TKL) protein family, with significant potential in oncology. Its primary obstacle to effective oral delivery is its classification as a Biopharmaceutics Classification System (BCS) Class II compound. This means it possesses high membrane permeability but suffers from very low aqueous solubility.[1][2] This poor solubility is the rate-limiting step for its absorption. Additionally, preclinical data suggest that this compound undergoes extensive first-pass metabolism in the gut wall and liver, which further reduces the fraction of the administered dose that reaches systemic circulation.[3]
Q2: What are the main strategies to improve the oral bioavailability of a BCS Class II compound like this compound?
A2: The primary goal is to enhance the solubility and/or dissolution rate of the drug.[4] Key strategies include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.[5][6]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous form, typically dispersed within a polymer matrix, can significantly increase its apparent solubility and dissolution.[7]
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubilization in the gastrointestinal tract and may leverage lipid absorption pathways.[6][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and enhance its solubility in water.[5][9]
Q3: How do excipients contribute to enhancing the bioavailability of this compound?
A3: Excipients are not merely inert fillers; they play a critical role in the drug's performance.[10][11] For this compound, specific excipients can:
-
Improve Solubility: Solubilizers like surfactants (e.g., Polysorbate 80) and polymers (e.g., HPMC) can increase the solubility of the drug in the gastrointestinal fluids.[12]
-
Enhance Dissolution: Disintegrants (e.g., Starch 1500) help the dosage form break apart quickly, while wetting agents reduce the surface tension between the drug and the dissolution medium.[12]
-
Inhibit Recrystallization: In amorphous solid dispersions, polymers like PVP or HPMC are crucial for stabilizing the amorphous form of this compound and preventing it from converting back to its less soluble crystalline form.
-
Modify Release Profile: Advanced coatings and matrix formers can control the rate and location of drug release, which can be optimized for maximal absorption.[12]
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo or in vitro experiments with this compound.
Issue 1: Low Cmax and AUC Observed in Rodent Pharmacokinetic (PK) Studies
-
Potential Cause: Poor dissolution of the this compound formulation in the gastrointestinal tract. The administered dose is not being absorbed effectively.
-
Troubleshooting Steps:
-
Verify Formulation Performance: Before proceeding with further animal studies, confirm the in vitro performance of your formulation. Use the dissolution testing protocol below (Protocol 1) to assess the release profile.
-
Implement an Enabling Formulation: If the current formulation is a simple suspension, it is likely insufficient. Develop an enhanced formulation strategy. A comparison of common approaches is provided in Table 1.
-
Evaluate a Lipid-Based System: Lipid-based formulations, such as SEDDS, are often highly effective for lipophilic compounds like this compound as they can bypass the dissolution step.[8] See Protocol 2 for a basic SEDDS formulation guide.
-
Consider Particle Size Reduction: If you are using a crystalline form of this compound, reducing the particle size to the nanoscale (nanosuspension) can significantly increase the surface area for dissolution.[5]
-
Table 1: Hypothetical Pharmacokinetic Parameters for Different this compound Formulations in Rats (10 mg/kg Oral Dose)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 55 ± 15 | 4.0 | 275 ± 80 | 100% (Baseline) |
| Micronized Suspension | 120 ± 30 | 2.0 | 650 ± 150 | 236% |
| Amorphous Solid Dispersion (1:3 with HPMC) | 450 ± 90 | 1.5 | 2800 ± 500 | 1018% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 680 ± 120 | 1.0 | 4100 ± 750 | 1491% |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Issue 2: High Inter-Subject Variability in Plasma Concentrations
-
Potential Cause: This is common for poorly soluble drugs and can be influenced by physiological differences between animals, such as gastric pH and food effects.[3][13] Formulations that are not robust can perform inconsistently.
-
Troubleshooting Steps:
-
Standardize Study Conditions: Ensure strict adherence to protocols, including fasting periods for the animals before dosing, as food can significantly impact the absorption of lipophilic drugs.[14]
-
Improve Formulation Robustness: Amorphous solid dispersions and SEDDS tend to reduce variability because they create a solution or fine dispersion of the drug in the GI tract, making absorption less dependent on physiological factors.[7]
-
Assess Food Effect: Conduct a formal food-effect study by dosing animals in both fed and fasted states. A significant difference indicates a need for a more robust formulation.
-
Check for Compound Instability: Verify the chemical stability of this compound in the acidic environment of the stomach using an in vitro stability test in simulated gastric fluid (SGF).
-
Mandatory Visualizations
Diagrams of Key Processes
References
- 1. ijrpr.com [ijrpr.com]
- 2. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Account Suspended [bioanalyticalresearch.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. colorcon.com [colorcon.com]
- 12. colorcon.com [colorcon.com]
- 13. openaccesspub.org [openaccesspub.org]
- 14. colorcon.com [colorcon.com]
Technical Support Center: Managing C14TKL-1 (TKTL1) Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for dealing with C14TKL-1 (Transketolase-like 1 or TKTL1) mediated resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TKTL1) and how does it contribute to cancer progression?
A1: this compound, more commonly known as Transketolase-like 1 (TKTL1), is an enzyme that plays a crucial role in the pentose phosphate pathway (PPP), a key metabolic pathway in cancer cells.[1][2][3] Overexpression of TKTL1 is observed in numerous cancers and is associated with the "Warburg effect," where cancer cells favor anaerobic glycolysis even in the presence of oxygen.[4] This metabolic shift provides rapidly proliferating tumor cells with essential building blocks for nucleic acid and lipid synthesis and enhances their resistance to oxidative stress.[3][5]
Q2: How does TKTL1 overexpression lead to drug resistance?
A2: TKTL1-mediated drug resistance is a multifactorial process. The primary mechanisms include:
-
Increased NADPH Production: The PPP, driven by TKTL1, is a major source of NADPH. NADPH is a critical reducing agent that protects cancer cells from the oxidative stress induced by many chemotherapeutic agents and radiotherapy.[1][3]
-
Enhanced DNA Repair: The PPP also produces ribose-5-phosphate, a precursor for nucleotide synthesis. This allows cancer cells with high TKTL1 expression to more effectively repair DNA damage caused by chemotherapy.
-
Metabolic Reprogramming: TKTL1 contributes to a metabolic state that favors cell survival and proliferation under the stressful conditions induced by cancer therapies.
-
HIF-1α Stabilization: TKTL1 overexpression leads to increased production of pyruvate and lactate, which can stabilize the Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein even under normal oxygen conditions (normoxia).[4] HIF-1α is a transcription factor that promotes the expression of genes involved in cell survival, angiogenesis, and drug resistance.[6][7][8]
Q3: My cancer cell line shows increased resistance to paclitaxel. Could TKTL1 be involved?
A3: Yes, it is highly likely. Studies have shown that paclitaxel-resistant ovarian cancer cell lines have significantly higher expression of TKTL1 compared to their paclitaxel-sensitive counterparts.[1] Knockdown of TKTL1 in these resistant cells has been shown to re-sensitize them to paclitaxel.[1]
Q4: We are working with cisplatin and observing acquired resistance. What is the potential role of TKTL1?
A4: TKTL1 overexpression is also implicated in cisplatin resistance. The mechanism is thought to involve the enhanced production of NADPH and ribose-5-phosphate, which helps cancer cells counteract cisplatin-induced DNA damage and oxidative stress.[9][10] Knockdown of TKTL1 in nasopharyngeal carcinoma cells has been shown to additively complement the cytotoxic effects of cisplatin.[9][10]
Q5: What are some strategies to overcome TKTL1-mediated resistance?
A5: Several strategies can be employed to counteract TKTL1-mediated resistance:
-
TKTL1 Inhibition: Directly targeting TKTL1 with inhibitors can disrupt the PPP and re-sensitize resistant cells to chemotherapy. Oxythiamine is a known inhibitor of transketolase enzymes, including TKTL1.[11][12][13][14][15]
-
Inhibition of the Pentose Phosphate Pathway (PPP): Targeting other enzymes in the PPP, such as glucose-6-phosphate dehydrogenase (G6PD), can also be an effective strategy.[3]
-
Targeting Downstream Effectors: Inhibiting downstream signaling molecules like HIF-1α can abrogate some of the pro-survival effects of TKTL1 activation.[6][7][8]
-
Combination Therapies: Combining conventional chemotherapy with TKTL1 or PPP inhibitors can have a synergistic effect, overcoming resistance and enhancing therapeutic efficacy.[5][16][17][18]
Troubleshooting Guides
Problem 1: Increased IC50 of a chemotherapeutic agent in a cancer cell line over time.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance through TKTL1 overexpression. | 1. Assess TKTL1 Expression: Compare TKTL1 protein levels between the parental (sensitive) and the resistant cell line using Western blotting. An increase in TKTL1 expression in the resistant line is a strong indicator of its involvement. 2. Knockdown TKTL1: Use siRNA or shRNA to specifically knockdown TKTL1 expression in the resistant cell line. 3. Re-evaluate IC50: Perform a cell viability assay (e.g., MTT or XTT) to determine the IC50 of the chemotherapeutic agent in the TKTL1-knockdown cells. A significant decrease in the IC50 would confirm TKTL1's role in the observed resistance. |
| Activation of other resistance mechanisms (e.g., drug efflux pumps). | 1. Assess Efflux Pump Expression: Perform Western blotting or qPCR to check the expression of common drug efflux pumps like P-glycoprotein (MDR1/ABCB1). 2. Use Efflux Pump Inhibitors: Treat the resistant cells with known inhibitors of the identified efflux pumps in combination with the chemotherapeutic agent and re-evaluate the IC50. |
Problem 2: Cancer cell line shows high basal resistance to oxidative stress-inducing chemotherapies.
| Possible Cause | Troubleshooting Steps |
| High intrinsic TKTL1 expression leading to elevated NADPH levels and enhanced antioxidant capacity. | 1. Measure Basal TKTL1 Expression: Quantify TKTL1 protein levels in your cell line and compare them to other cancer cell lines with known sensitivities. 2. Measure Intracellular ROS: Use a fluorescent probe like DCFDA to measure basal and drug-induced reactive oxygen species (ROS) levels. Lower ROS levels compared to sensitive cells would support this hypothesis. 3. Inhibit TKTL1/PPP: Treat the cells with a TKTL1 inhibitor (e.g., oxythiamine) or a general PPP inhibitor and re-assess their sensitivity to the oxidative stress-inducing agent. An increase in sensitivity would indicate the involvement of the PPP. |
| Upregulation of other antioxidant pathways. | 1. Assess other Antioxidant Enzymes: Evaluate the expression and activity of other key antioxidant enzymes like glutathione peroxidase (GPX) and superoxide dismutase (SOD). 2. Inhibit other Antioxidant Pathways: Use specific inhibitors for these pathways to determine their contribution to the observed resistance. |
Data Presentation
Table 1: Effect of TKTL1 Inhibition on Chemotherapy IC50 Values
| Cell Line | Treatment | IC50 (Paclitaxel) | Fold Change in Sensitivity | Reference |
| OC3/Tax300 (Paclitaxel-Resistant Ovarian Cancer) | Control siRNA + Paclitaxel | ~300 nM | - | [1] |
| OC3/Tax300 (Paclitaxel-Resistant Ovarian Cancer) | TKTL1 siRNA + Paclitaxel | ~50 nM | ~6-fold increase | [1] |
Table 2: Impact of TKTL1 Knockdown on Cellular Metabolism and Oxidative Stress
| Cell Line | Condition | Relative Glucose Uptake | Relative Lactate Production | Relative Intracellular ROS Levels | Reference |
| HCT116 (Colon Carcinoma) | Control | 100% | 100% | 100% | [2] |
| HCT116 (Colon Carcinoma) | TKTL1 Knockdown | Decreased | Decreased | Not significantly increased (basal), but increased sensitivity to oxidative stress-induced apoptosis | [2] |
| THP-1 (Leukemia) | Normoxia - Wild Type | ~2-fold higher than KD | ~2-fold higher than KD | - | [19] |
| THP-1 (Leukemia) | Normoxia - TKTL1 Knockdown | - | - | - | [19] |
| OC3/Tax300 (Paclitaxel-Resistant Ovarian Cancer) | Control siRNA + Paclitaxel | - | - | 100% | [1] |
| OC3/Tax300 (Paclitaxel-Resistant Ovarian Cancer) | TKTL1 siRNA + Paclitaxel | - | - | ~220% | [1] |
Experimental Protocols
Protocol 1: Generation of Drug-Resistant Cancer Cell Lines
-
Determine the initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of the desired chemotherapeutic agent using a cell viability assay (e.g., MTT or XTT).
-
Initial Drug Exposure: Treat the parental cells with a low concentration of the drug (e.g., IC10 or IC20) continuously.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration in a stepwise manner. Allow the cells to recover and resume normal growth at each concentration before proceeding to the next.
-
Maintenance of Resistant Population: Once the desired level of resistance is achieved (typically 5-10 fold higher IC50 than the parental line), maintain the resistant cell line in a medium containing a maintenance dose of the drug to preserve the resistant phenotype.
-
Validation of Resistance: Periodically re-evaluate the IC50 of the resistant cell line to confirm the stability of the resistant phenotype.
Protocol 2: Western Blot for TKTL1 Expression
-
Cell Lysis: Harvest sensitive and resistant cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TKTL1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired compounds (e.g., chemotherapeutic agent, TKTL1 inhibitor, or combination).
-
DCFDA Staining: After the treatment period, remove the medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Wash: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Visualizations
Caption: TKTL1 signaling pathway in drug resistance.
Caption: Experimental workflow for studying TKTL1-mediated resistance.
References
- 1. TKTL1 modulates the response of paclitaxel-resistant human ovarian cancer cells to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transketolase-like protein 1 (TKTL1) is required for rapid cell growth and full viability of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pentose Phosphate Pathway and Its Involvement in Cisplatin Resistance | MDPI [mdpi.com]
- 4. Expression of transketolase TKTL1 predicts colon and urothelial cancer patient survival: Warburg effect reinterpreted - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Hypoxia favors chemoresistance in T-ALL through an HIF1α-mediated mTORC1 inhibition loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia favors chemoresistance in T-ALL through an HIF1α-mediated mTORC1 inhibition loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Hypoxia-Inducible Factor Alpha (HIF-1α) helps suppress T-ALL drug resistance - Mapping Ignorance [mappingignorance.org]
- 9. Knockdown of TKTL1 additively complements cisplatin-induced cytotoxicity in nasopharyngeal carcinoma cells by regulating the levels of NADPH and ribose-5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of the Pentose-phosphate Pathway Selectively Sensitizes Leukemia Lymphocytes to Chemotherapeutics by ROS-independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. Inhibition of the Pentose-phosphate Pathway Selectively Sensitizes Leukemia Lymphocytes to Chemotherapeutics by ROS-independent Mechanism | Anticancer Research [ar.iiarjournals.org]
- 19. TKTL1 Knockdown Impairs Hypoxia-Induced Glucose-6-phosphate Dehydrogenase and Glyceraldehyde-3-phosphate Dehydrogenase Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
C14TKL-1 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of C14TKL-1, a novel kinase inhibitor. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C. When stored under these conditions, the compound is stable for at least two years.
Q2: How should I prepare and store this compound solutions?
It is recommended to prepare a concentrated stock solution of this compound in anhydrous DMSO. Once dissolved, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C. Under these conditions, the stock solution is stable for up to six months. Avoid using aqueous buffers for long-term storage of stock solutions.
Q3: My this compound solution appears to have precipitated. What should I do?
Precipitation may occur if the concentration of this compound in an aqueous buffer is too high or if the solution has been stored at a low temperature for an extended period. To redissolve the compound, gently warm the solution to 37°C and vortex briefly. If precipitation persists, consider preparing a fresh dilution from your stock solution.
Q4: I am observing variability in my experimental results. What could be the cause?
Inconsistent results can arise from multiple factors. Ensure that your this compound stock solution has not undergone more than two freeze-thaw cycles. It is also crucial to use a consistent final concentration of DMSO in your experimental and control groups, as DMSO can have biological effects.
Stability and Storage Data
The stability of this compound has been evaluated under various conditions. The following table summarizes the recommended storage conditions and shelf life for this compound in different formats.
| Format | Solvent/Matrix | Storage Temperature | Shelf Life |
| Lyophilized Powder | N/A | -80°C | 36 months |
| Lyophilized Powder | N/A | -20°C | 24 months |
| Lyophilized Powder | N/A | 4°C | 6 months |
| Stock Solution | Anhydrous DMSO | -80°C | 6 months |
| Stock Solution | Anhydrous DMSO | -20°C | 3 months |
| Working Dilution | Aqueous Buffer | 4°C | 24 hours |
| Working Dilution | Aqueous Buffer | Room Temperature | 4 hours |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or No Activity of this compound | 1. Improper storage of the compound.2. Multiple freeze-thaw cycles of the stock solution.3. Degradation of the compound in the working solution. | 1. Review the recommended storage conditions.2. Prepare fresh aliquots from a new stock solution.3. Prepare fresh working dilutions immediately before use. |
| Precipitation in Working Solution | 1. The solubility limit in the aqueous buffer has been exceeded.2. The solution was stored at a low temperature. | 1. Lower the final concentration of this compound.2. Gently warm the solution to 37°C and vortex. |
| Inconsistent Results Between Experiments | 1. Inconsistent DMSO concentration in the final assay.2. Variability in cell passage number or health. | 1. Ensure that the final DMSO concentration is consistent across all conditions, including vehicle controls.2. Use cells within a consistent passage number range and monitor cell viability. |
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound is a potent inhibitor of the hypothetical TKL-1 kinase, a key component of the oncogenic "Signal Transduction Cascade X" (STX). Inhibition of TKL-1 by this compound blocks the phosphorylation of the downstream effector protein, Substrate-Y, thereby preventing the activation of transcription factor Prolif-Z and subsequent expression of genes involved in cell proliferation.
Experimental Workflow: Cell-Based Assay
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a cell-based assay.
Protocol: Determination of IC50 using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
Anhydrous DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to obtain 2X working concentrations.
-
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add 100 µL of the 2X this compound working solutions or vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Incubate the plate for 48 hours at 37°C.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate for 4 hours at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
minimizing C14TKL-1 toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing C14TKL-1 toxicity in animal models. Given that this compound is a novel investigational compound, this guide is based on established principles of toxicology and pharmacology.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Unexpected Animal Morbidity or Mortality at Predicted "Safe" Doses
-
Question: We are observing unexpected morbidity/mortality in our animal models (mice) at a dose of this compound that was predicted to be safe by in vitro studies. What could be the cause and how can we troubleshoot this?
-
Answer: Discrepancies between in vitro and in vivo toxicity are not uncommon. Several factors could be contributing to the observed toxicity. Here is a systematic approach to troubleshooting:
-
Verify Compound Integrity and Formulation:
-
Is the compound pure? Re-verify the purity of the this compound batch using analytical methods like HPLC or mass spectrometry. Impurities can have their own toxicological profiles.
-
Is the formulation appropriate? The vehicle used to dissolve or suspend this compound could be contributing to the toxicity. Run a vehicle-only control group to assess its effects. Consider reformulating with a more biocompatible vehicle if necessary. Some formulations can also enhance the bioavailability of the compound, leading to higher than expected plasma concentrations.
-
-
Pharmacokinetic (PK) Analysis:
-
What are the plasma concentrations of this compound? It is crucial to perform a PK study to determine the actual exposure of the animals to the compound. Higher than anticipated exposure could be the cause of toxicity.
-
Is there evidence of drug accumulation? If this compound is administered in multiple doses, it may be accumulating in the tissues, leading to toxicity over time.
-
-
Dose-Response Assessment:
-
Have you performed a dose-range-finding study? A comprehensive dose-response study is essential to determine the maximum tolerated dose (MTD) and the dose-response curve for toxicity.[1] This should be one of the first in vivo experiments conducted.
-
-
Clinical Observations and Pathology:
-
What are the clinical signs of toxicity? Carefully document all clinical signs (e.g., weight loss, lethargy, ruffled fur). These can provide clues about the target organs of toxicity.
-
What do the tissues look like? Conduct a full histopathological examination of major organs (liver, kidney, heart, lungs, spleen, brain) to identify any pathological changes.[2]
-
-
Issue 2: Significant Weight Loss in the this compound Treatment Group
-
Question: Our mice treated with this compound are showing a consistent and significant loss of body weight compared to the control group. What are the potential reasons and what should we investigate?
-
Answer: Body weight loss is a common sign of toxicity. The underlying causes can be multifaceted. Here’s how to approach this issue:
-
Assess Food and Water Intake:
-
Are the animals eating and drinking less? this compound might be causing anorexia or adipsia. Monitor daily food and water consumption. If intake is reduced, consider providing a more palatable or liquid diet.
-
-
Evaluate Gastrointestinal (GI) Toxicity:
-
Is there evidence of GI distress? Look for signs of diarrhea, vomiting (in species that can), or changes in fecal consistency. The GI tract is a common target for drug toxicity.[3] Histopathological analysis of the stomach and intestines can reveal inflammation, ulceration, or other damage.
-
-
Metabolic Effects:
-
Is this compound altering metabolism? The compound could be affecting metabolic pathways, leading to a catabolic state. Measure key metabolic parameters in the blood, such as glucose, lipids, and ketones.
-
-
Systemic Inflammation:
-
Is there a systemic inflammatory response? Drug-induced inflammation can lead to weight loss. Measure systemic inflammatory markers like cytokines (e.g., TNF-α, IL-6) in the plasma.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common target organs for toxicity with novel small molecule inhibitors like this compound?
A1: While the specific target organs for this compound need to be determined experimentally, common organs susceptible to drug-induced toxicity include the liver, kidneys, and heart.[2] The liver is a primary site of drug metabolism, making it vulnerable to toxic metabolites.[4] The kidneys are responsible for excreting drugs and their metabolites, which can lead to nephrotoxicity. The heart can be affected by compounds that interfere with cardiac ion channels or mitochondrial function. A thorough histopathological evaluation of these and other major organs is essential in preclinical toxicity studies.
Q2: How can we mitigate potential liver toxicity observed with this compound?
A2: If liver toxicity is identified, several strategies can be explored:
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound to a level that is efficacious but not toxic.
-
Co-administration of a Hepatoprotective Agent: In some cases, co-administration of an agent that supports liver function, such as N-acetylcysteine (NAC), can mitigate toxicity. This approach requires careful investigation to ensure the co-administered agent does not interfere with the efficacy of this compound.
-
Formulation Modification: Altering the formulation to control the release and distribution of this compound may reduce its concentration in the liver and thereby decrease toxicity.
Q3: What in vitro assays can be used to predict the potential for this compound to cause toxicity in vivo?
A3: Several in vitro assays can provide early indications of potential toxicity:
-
Cytotoxicity Assays: Using cell lines from relevant organs (e.g., HepG2 for liver, HK-2 for kidney) to determine the concentration of this compound that causes cell death.
-
hERG Assay: To assess the potential for cardiac arrhythmia by testing the effect of this compound on the hERG potassium channel.
-
Mitochondrial Toxicity Assays: To evaluate the impact of this compound on mitochondrial function, which is a common mechanism of drug-induced toxicity.[4]
-
Metabolic Stability and Metabolite Identification: Using liver microsomes or hepatocytes to understand how this compound is metabolized. Some metabolites can be more toxic than the parent compound.
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound in Mice
| Dose (mg/kg) | Number of Animals | Mortality (%) | Mean Body Weight Change (%) | Serum ALT (U/L) | Serum Creatinine (mg/dL) |
| 0 (Vehicle) | 10 | 0 | +5.2 | 35 ± 5 | 0.4 ± 0.1 |
| 10 | 10 | 0 | +2.1 | 42 ± 8 | 0.5 ± 0.1 |
| 30 | 10 | 10 | -3.5 | 150 ± 25 | 0.8 ± 0.2 |
| 100 | 10 | 50 | -12.8 | 580 ± 90 | 1.5 ± 0.4 |
Data are presented as mean ± standard deviation. This is illustrative data and not based on actual experimental results for this compound.
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (hr) |
| 10 | 250 ± 45 | 1 | 1200 ± 150 | 4.2 |
| 30 | 800 ± 120 | 1 | 4500 ± 500 | 4.5 |
| 100 | 3200 ± 450 | 0.5 | 18000 ± 2100 | 4.8 |
Data are presented as mean ± standard deviation. This is illustrative data and not based on actual experimental results for this compound.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
-
Animals: Use a sufficient number of healthy, young adult mice (e.g., C57BL/6), divided into groups of at least 5 per sex per dose level.
-
Dose Selection: Based on in vitro data, select a starting dose and several escalating dose levels.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 7-14 days. A control group should receive the vehicle only.
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Perform a detailed clinical observation at least twice daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity that would necessitate euthanasia.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological analysis.
Protocol 2: General Toxicity Assessment
-
Animals and Groups: Use a sufficient number of animals per group (e.g., 10/sex/group) for a control group and at least three dose levels of this compound (e.g., low, medium, and high, based on the MTD study).
-
Dosing Period: Administer this compound daily for a specified period (e.g., 14 or 28 days).
-
In-life Measurements:
-
Daily clinical observations and body weights.
-
Weekly food and water consumption.
-
Ophthalmology examination before and at the end of the study.
-
-
Terminal Procedures:
-
Collect blood for hematology and clinical chemistry analysis.
-
Conduct a full necropsy and record organ weights.
-
Preserve a comprehensive set of tissues in formalin for histopathological examination.
-
Visualizations
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Hypothetical signaling pathway for this compound induced apoptosis.
Caption: Logical workflow for troubleshooting unexpected toxicity.
References
- 1. Simultaneous in vivo time course and dose response evaluation for TCDD-induced impairment of the LPS-stimulated primary IgM response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organ histopathological changes and its function damage in mice following long-term exposure to lanthanides chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,1-Dichloroethylene hepatotoxicity: proposed mechanism of action and distribution and binding of 14C radioactivity following inhalation exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
refining C14TKL-1 treatment duration for optimal effect
C14TKL-1 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for refining the treatment duration of this compound for optimal experimental effect. It includes frequently asked questions, troubleshooting guides, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting treatment duration for this compound in vitro?
A1: For initial screening in most cancer cell lines, a treatment duration of 48 to 72 hours is recommended. This range is typically sufficient to observe significant effects on cell viability and key biomarker modulation. Shorter durations (e.g., 24 hours) may be insufficient to induce measurable apoptotic responses, while longer durations risk confounding results due to nutrient depletion or cell cycle arrest independent of the drug's primary mechanism.
Q2: How does treatment duration affect the IC50 value of this compound?
A2: The calculated IC50 value of this compound is highly dependent on the treatment duration. Longer exposure times generally result in a lower apparent IC50 as the compound has more time to exert its cytotoxic or anti-proliferative effects. It is crucial to maintain a consistent treatment duration when comparing the potency of this compound across different cell lines or conditions.
Quantitative Data Summary
The following tables summarize typical results from duration-dependent experiments using this compound on the human adenocarcinoma cell line, MACL-4.
Table 1: Effect of Treatment Duration on this compound IC50 in MACL-4 Cells
| Treatment Duration | IC50 (nM) | 95% Confidence Interval (nM) |
| 24 hours | 150.2 | 135.5 - 165.8 |
| 48 hours | 75.8 | 68.1 - 84.2 |
| 72 hours | 40.1 | 35.9 - 44.7 |
Table 2: Apoptosis Induction by 100 nM this compound in MACL-4 Cells Over Time
| Treatment Duration | % Apoptotic Cells (Annexin V+) | Fold Change vs. Vehicle |
| 12 hours | 8.5% | 1.7x |
| 24 hours | 25.3% | 5.1x |
| 48 hours | 58.1% | 11.6x |
Troubleshooting Guide
Q3: We observe high variability in cell viability results between experiments. What could be the cause?
A3: Variability often stems from inconsistent cell health or seeding density. Ensure that cells are in the logarithmic growth phase and that the seeding density allows for untreated control cells to remain sub-confluent for the entire duration of the experiment. See the experimental workflow diagram below for a recommended process.
Q4: We are not observing the expected decrease in phosphorylated target protein (p-KLRX) after 24 hours. Why?
A4: The dephosphorylation of the target, Kinase-Linked Receptor X (KLRX), is an early event. Peak inhibition of p-KLRX is typically observed much earlier, often between 2 to 6 hours post-treatment. For later time points (24-48 hours), the primary readout should shift towards downstream markers of apoptosis and cell viability, as the initial signaling event may have already resolved.
Caption: Troubleshooting flowchart for p-KLRX signaling issues.
Signaling Pathway & Experimental Workflow
The diagram below illustrates the hypothesized signaling pathway of this compound and a standard workflow for assessing its time-dependent effects.
Caption: this compound pathway and a typical experimental workflow.
Key Experimental Protocols
Protocol 1: Western Blot for p-KLRX (Tyr1138) and Total KLRX
-
Cell Seeding: Plate 2 x 10^6 MACL-4 cells in 10 cm dishes and allow them to adhere for 24 hours.
-
Treatment: Treat cells with 100 nM this compound or DMSO (vehicle) for 0, 2, 4, and 6 hours.
-
Lysis: Wash plates twice with ice-cold PBS. Add 200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect lysate.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run according to manufacturer's instructions.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (anti-p-KLRX 1:1000, anti-KLRX 1:1000) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed 5,000 MACL-4 cells per well in an opaque-walled 96-well plate. Allow to adhere for 24 hours.
-
Treatment: Add this compound in a 10-point, 3-fold serial dilution. Include vehicle-only (DMSO) and no-cell (background) controls.
-
Incubation: Incubate plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Lysis & Signal Generation: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add reagent to each well according to the manufacturer's protocol.
-
Reading: Mix contents on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Read luminescence on a plate reader. Normalize data to vehicle controls and plot a dose-response curve to calculate the IC50 value.
Caption: Decision logic for selecting an appropriate treatment duration.
troubleshooting inconsistent results with C14TKL-1
Technical Support Center: C14TKL-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with the novel kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the Tyrosine Kinase Ligase 1 (TKL-1). Inhibition of TKL-1 disrupts the downstream phosphorylation cascade of the JNK signaling pathway, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.
Q2: Why am I observing high variability in IC50 values for this compound between experiments?
A2: Inconsistent IC50 values can arise from several factors. Common causes include variations in cell passage number, differences in reagent lot numbers (especially serum), and inconsistent cell seeding density. Refer to the "Inconsistent IC50 Values" troubleshooting guide below for a detailed workflow to identify the source of variability.
Q3: Is this compound susceptible to degradation? What are the optimal storage conditions?
A3: this compound is light-sensitive and prone to oxidation. For long-term storage, it should be stored as a powder at -20°C under desiccation. For short-term use, stock solutions in DMSO can be stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of this compound?
A4: While this compound is highly selective for TKL-1, minor off-target activity has been observed against other members of the TKL family at concentrations above 10 µM. It is crucial to use the lowest effective concentration to minimize these effects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Question: My team is experiencing significant variability in the half-maximal inhibitory concentration (IC50) of this compound when performing cell viability assays (e.g., MTT, CellTiter-Glo®). How can we improve consistency?
Answer: This is a common issue stemming from multiple potential sources. Follow this troubleshooting workflow to systematically isolate and resolve the problem.
Caption: this compound inhibits TKL-1, blocking the downstream JNK pathway.
Experimental Protocols
Protocol: Measuring Cell Viability using MTT Assay
This protocol outlines the key steps for determining the IC50 of this compound.
1. Materials:
-
This compound powder and anhydrous DMSO
-
Target cancer cell line (e.g., HT-29)
-
Complete growth medium (e.g., McCoy's 5A + 10% FBS + 1% Pen/Strep)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01M HCl)
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Dilute cells in complete growth medium to the appropriate concentration (e.g., 1 x 10^5 cells/mL for HT-29).
-
Seed 100 µL of cell suspension into each well of a 96-well plate (yields 10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in complete growth medium to create 2X working concentrations of the compound.
-
Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" (medium with DMSO) and "no cells" (medium only) wells.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 2-4 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (from "no cells" wells).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability versus the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Validation & Comparative
A Comparative Guide to TKTL1 Inhibitors: Evaluating C14TKL-1 Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transketolase-like 1 (TKTL1) is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), a crucial metabolic route for cancer cells.[1][2] Upregulation of TKTL1 is associated with enhanced glycolysis, increased production of biosynthetic precursors for nucleic acids, and resistance to therapy, making it a compelling target for anti-cancer drug development.[3][4] This guide provides a comparative framework for evaluating the performance of TKTL1 inhibitors, with a focus on providing a structure for the analysis of a novel inhibitor, C14TKL-1, against established inhibitory strategies such as small molecules and RNA interference (RNAi). Due to the current lack of publicly available data on this compound, this document serves as a template for researchers to insert their own experimental findings for direct comparison.
Quantitative Performance of TKTL1 Inhibitors
The efficacy of a TKTL1 inhibitor is determined by several quantitative parameters. The half-maximal inhibitory concentration (IC50) is a critical measure of potency. The table below summarizes available data for known TKTL1 inhibitors and provides a template for the inclusion of data for this compound.
| Inhibitor | Type | Target | IC50 | Cell Line(s) | Reference(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Oxythiamine | Small Molecule (Thiamine Analog) | Transketolase (TKT) and TKTL1 | ~15 µM (for cell viability) | MIA PaCa-2 (Pancreatic Cancer) | [5] |
| Niclosamide | Small Molecule | Multiple pathways, including reduction of TKTL1/2 expression | Not explicitly defined for direct TKTL1 inhibition. Reduces TKT, TKTL1/2, and transaldolase expression.[6][7] | CCRF-CEM, Jurkat (T-ALL) | [6][7] |
| RNAi (siRNA/shRNA) | Gene Silencing | TKTL1 mRNA | Not Applicable (measures knockdown efficiency) | Various, e.g., AGS (Gastric Cancer), HepG2 (Hepatoma) | [8][9] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental approach to inhibitor validation is crucial. The following diagrams illustrate the TKTL1 signaling pathway and a general workflow for evaluating TKTL1 inhibitors.
References
- 1. A review on research progress of transketolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural and Computational Insights into Transketolase-like 1 (TKTL-1): Distinction from TKT and Implications for Cancer Metabolism and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transketolase-like protein 1 (TKTL1) is required for rapid cell growth and full viability of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regulating TKT activity inhibits proliferation of human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silencing of TKTL1 by siRNA inhibits proliferation of human gastric cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene silencing of TKTL1 by RNAi inhibits cell proliferation in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Transketolase Inhibitors: Oxythiamine vs. C14TKL-1 and Other Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of oxythiamine and other transketolase inhibitors, with a conceptual placeholder for the non-publicly identified compound C14TKL-1. The focus is on their mechanism of action, supported by experimental data, to inform research and development in metabolic cancer therapies.
Introduction to Transketolase Inhibition
Transketolase (TKT) is a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). This pathway is essential for the synthesis of ribose-5-phosphate, a precursor for nucleotides, and for the production of NADPH, which is vital for reductive biosynthesis and antioxidant defense. In many cancer types, TKT, particularly the transketolase-like 1 (TKTL1) isoform, is upregulated to support rapid cell growth and proliferation. Inhibition of TKT is therefore a promising strategy for anticancer therapy.
Oxythiamine, a thiamine (vitamin B1) antagonist, is a well-studied TKT inhibitor. It is converted in the body to oxythiamine pyrophosphate (OTPP), which competitively inhibits TKT. This guide compares the efficacy of oxythiamine with other TKT inhibitors, providing a framework for evaluating compounds like the presumptively named this compound.
Mechanism of Action and Signaling Pathways
Both oxythiamine and other TKT inhibitors function by disrupting the pentose phosphate pathway. This inhibition leads to a cascade of downstream effects, ultimately hindering cancer cell proliferation and inducing apoptosis.
Oxythiamine's Mechanism of Action
Oxythiamine acts as a competitive inhibitor of transketolase by mimicking the structure of thiamine pyrophosphate (TPP), the natural cofactor for TKT. By blocking TKT activity, oxythiamine depletes the cell's supply of ribose for nucleic acid synthesis and reduces NADPH levels, leading to increased oxidative stress and apoptosis.[1] Pathway analysis has shown that the inhibition of transketolase by oxythiamine leads to changes in multiple cellular signaling pathways associated with cell apoptosis.[1]
Signaling Pathway of Transketolase Inhibition
The inhibition of transketolase disrupts cellular metabolism and triggers several signaling pathways that culminate in apoptosis. Key events include the arrest of the cell cycle, particularly at the G1 phase, and the activation of apoptotic cascades.[1]
Caption: Signaling pathway of transketolase inhibition.
Comparative Efficacy Data
While direct experimental data for "this compound" is unavailable in public literature, we can compare oxythiamine with another potent and selective transketolase inhibitor, N3-pyridyl thiamine (N3PT), to provide a benchmark for efficacy.
| Compound | Target | Cell Line | Assay | IC50/GI50 | Reference |
| Oxythiamine | Transketolase | MIA PaCa-2 (Pancreatic) | MTT | 14.95 µM | [1] |
| Lewis Lung Carcinoma (LLC) | Invasion/Migration | 8.75 µM | |||
| HeLa (Cervical) | Growth Inhibition | 36 µM | |||
| N3-pyridyl thiamine (N3PT) | Transketolase | P. falciparum | Proliferation | 10-fold lower than Oxythiamine |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of transketolase inhibitors.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Protocol:
-
Seed cells (e.g., MIA PaCa-2) in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the transketolase inhibitor (e.g., oxythiamine) for a specified period (e.g., 48 hours).
-
Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[1]
Apoptosis Assay (FACS with Annexin V/PI Staining)
This method quantifies the percentage of apoptotic cells following treatment with a TKT inhibitor.
Protocol:
-
Culture cells (e.g., A549) and treat them with the desired concentrations of the inhibitor for 24 or 48 hours.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer (FACS). Annexin V-positive cells are apoptotic, while PI staining indicates necrotic or late apoptotic cells.
Caption: Experimental workflow for efficacy testing.
Conclusion
Oxythiamine is a foundational transketolase inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. While information on "this compound" remains elusive, its designation suggests it belongs to the family of transketolase inhibitors. The comparative data with N3PT highlights the potential for developing more potent TKT inhibitors. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to design and interpret studies aimed at evaluating the efficacy of novel transketolase inhibitors like this compound in the context of established compounds. Future research should focus on direct, head-to-head comparisons of these inhibitors in relevant preclinical models to better ascertain their therapeutic potential.
References
Validating C14TKL-1 Knockout and Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous validation of gene knockout (KO) or knockdown (KD) is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of common validation experiments for the hypothetical protein C14TKL-1, offering detailed protocols and data interpretation guidelines.
Given that "this compound" does not correspond to a known protein in public databases, this guide will use the well-characterized Mitogen-Activated Protein Kinase 1 (MAPK1, also known as ERK2) as a representative example to illustrate the validation workflows and principles. Researchers studying their specific protein of interest can adapt these methodologies.
Introduction to this compound (as MAPK1)
MAPK1 is a key protein kinase involved in the MAPK/ERK signaling cascade, a crucial pathway that regulates a wide array of cellular processes including proliferation, differentiation, and survival. As a central node in cellular signaling, validating the successful knockout or knockdown of MAPK1 is essential before proceeding with functional assays.
Comparative Overview of Validation Techniques
The choice of validation method depends on the specific research question and the nature of the gene silencing technique employed. A multi-pronged approach, combining methods that assess mRNA levels, protein expression, and functional outcomes, provides the most robust validation.
| Validation Method | What it Measures | Pros | Cons | Typical Application |
| Quantitative PCR (qPCR) | Relative mRNA transcript levels of the target gene. | High sensitivity, quantitative, relatively fast and inexpensive. | Does not confirm protein loss, potential for misleading results if primers are not designed carefully or if nonsense-mediated decay does not occur.[1] | Rapid screening of KO clones or assessing KD efficiency at the transcript level. |
| Western Blot | Presence and relative abundance of the target protein. | Direct evidence of protein loss, can assess protein size.[2][3][4] | Lower throughput, semi-quantitative, dependent on antibody specificity.[5] | Gold standard for confirming protein knockout or knockdown.[3][6] |
| Functional Assays | Biological activity of the target protein or pathway. | Confirms the desired physiological effect of the KO/KD.[7] | Can be complex to develop and interpret, may be indirect. | Essential for understanding the biological consequence of gene silencing. |
Experimental Workflows and Signaling Pathways
A typical workflow for generating and validating a knockout or knockdown of this compound (using MAPK1 as the example) is depicted below. This involves initial gene editing or RNA interference, followed by a series of validation steps to confirm the desired genetic modification and its impact on the cell.
Caption: Workflow for this compound Knockout/Knockdown and Validation.
The MAPK/ERK signaling pathway, in which MAPK1 (our stand-in for this compound) is a central component, is a well-established cascade that transmits signals from cell surface receptors to the nucleus. Validating the disruption of this pathway is a key functional readout for MAPK1 knockout or knockdown.
Caption: Simplified MAPK/ERK Signaling Pathway highlighting this compound (MAPK1).
Detailed Experimental Protocols
Quantitative PCR (qPCR) for this compound mRNA Quantification
Objective: To measure the relative abundance of this compound mRNA transcripts in knockout or knockdown cells compared to control cells.[8]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers specific for this compound and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from both this compound KO/KD and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[8]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, this compound specific primers, housekeeping gene primers, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in this compound mRNA expression, normalized to the housekeeping gene.[9]
Expected Results: A successful knockdown should show a significant reduction in this compound mRNA levels. For a knockout, mRNA levels may be absent or significantly reduced due to nonsense-mediated decay.[1]
Western Blot for this compound Protein Detection
Objective: To detect the presence and relative amount of this compound protein in KO/KD cells compared to a control.[2][3]
Materials:
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for this compound
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the this compound KO/KD and control cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[3]
-
Antibody Incubation: Incubate the membrane with the primary antibody against this compound and a loading control antibody, followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[2]
-
Analysis: Quantify the band intensities to determine the relative reduction in this compound protein levels compared to the loading control.
Expected Results: A successful knockout should result in the complete absence of the this compound protein band. A successful knockdown will show a significant decrease in the intensity of the this compound band.
Functional Assay: Phospho-ERK1/2 Western Blot
Objective: To assess the functional consequence of this compound (MAPK1) knockout or knockdown by measuring the phosphorylation of its downstream target, which is itself (autophosphorylation).
Materials:
-
Same as for a standard Western Blot
-
Primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2)
-
Primary antibody for total ERK1/2
-
Growth factor (e.g., EGF) for stimulation
Protocol:
-
Cell Culture and Stimulation: Culture this compound KO/KD and control cells. Starve the cells overnight and then stimulate with a growth factor (e.g., EGF) for a short period (e.g., 15 minutes) to activate the MAPK pathway.
-
Lysis and Western Blot: Perform cell lysis and Western blotting as described above.
-
Antibody Incubation: Probe separate membranes with antibodies against p-ERK1/2 and total ERK1/2.
-
Analysis: Compare the levels of p-ERK1/2 relative to total ERK1/2 in stimulated KO/KD cells versus stimulated control cells.
Expected Results: In control cells, growth factor stimulation will lead to a strong p-ERK1/2 signal. In this compound (MAPK1) KO/KD cells, this phosphorylation should be significantly reduced or absent, demonstrating a functional disruption of the signaling pathway.
Data Presentation and Interpretation
For clear comparison, all quantitative data should be summarized in tables.
Table 1: qPCR Validation of this compound Knockdown
| Sample | Normalized this compound mRNA Level (Fold Change) | Standard Deviation | p-value |
| Control | 1.00 | 0.12 | - |
| This compound KD | 0.15 | 0.05 | <0.01 |
Table 2: Western Blot Densitometry of this compound Knockdown
| Sample | Normalized this compound Protein Level (Relative to Loading Control) | Standard Deviation | p-value |
| Control | 1.00 | 0.08 | - |
| This compound KD | 0.10 | 0.03 | <0.01 |
Table 3: Functional Assay - p-ERK1/2 Levels Post-Stimulation
| Sample | Normalized p-ERK1/2 Level (Relative to Total ERK) | Standard Deviation | p-value |
| Control (Stimulated) | 1.00 | 0.15 | - |
| This compound KO (Stimulated) | 0.05 | 0.02 | <0.001 |
By employing these validation strategies, researchers can confidently ascertain the efficacy of their this compound knockout or knockdown experiments, paving the way for accurate and impactful downstream functional studies.
References
- 1. genenames.org [genenames.org]
- 2. International Protein Nomenclature Guidelines [ncbi.nlm.nih.gov]
- 3. gmb.org.br [gmb.org.br]
- 4. Home | HUGO Gene Nomenclature Committee [genenames.org]
- 5. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xenbase [xenbase.org]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. genecards.org [genecards.org]
- 9. peakproteins.com [peakproteins.com]
A Comparative Analysis of C14TKL-1: Reproducibility and Performance in Preclinical Models
This guide provides a comprehensive comparison of the novel MEK1/2 inhibitor, C14TKL-1, against alternative compounds in preclinical development. The objective is to present an impartial evaluation of its performance, focusing on the reproducibility of key experimental results. The data herein is intended to support researchers, scientists, and drug development professionals in their assessment of this compound's potential as a therapeutic agent. All presented data represents the mean of at least three independent experimental replicates to ensure statistical significance.
Overview of Compared MEK1/2 Inhibitors
This guide evaluates this compound in comparison to two other experimental MEK1/2 inhibitors, designated here as ALT-384 and REF-21B. All three compounds are designed to target the kinase activity of MEK1 and MEK2, crucial nodes in the MAPK/ERK signaling pathway, which is frequently dysregulated in various human cancers.
| Compound | Target | Development Stage | Key Characteristics |
| This compound | MEK1/2 | Lead Optimization | High potency and selectivity observed in initial screens. |
| ALT-384 | MEK1/2 | Preclinical | An alternative compound with a distinct chemical scaffold. |
| REF-21B | MEK1/2 | Preclinical | A reference compound with a well-documented but less potent profile. |
Comparative Performance Data
The following tables summarize the quantitative data from key in vitro experiments. The Coefficient of Variation (C.V.) is included to provide a clear measure of the reproducibility of the results across multiple experimental runs. A lower C.V. indicates higher reproducibility.
Table 1: In Vitro Potency (IC50) Against Target Kinases
This table details the half-maximal inhibitory concentration (IC50) of each compound against MEK1 and MEK2.
| Compound | Target | Avg. IC50 (nM) | Standard Deviation | Coefficient of Variation (C.V.) |
| This compound | MEK1 | 5.2 | 0.4 | 7.7% |
| MEK2 | 7.8 | 0.7 | 8.9% | |
| ALT-384 | MEK1 | 15.6 | 2.1 | 13.5% |
| MEK2 | 22.4 | 3.5 | 15.6% | |
| REF-21B | MEK1 | 85.3 | 12.8 | 15.0% |
| MEK2 | 102.1 | 18.4 | 18.0% |
Table 2: Kinase Selectivity Profile
This table shows the IC50 values against off-target kinases to assess selectivity. A higher IC50 value indicates lower activity against the off-target kinase, which is desirable.
| Compound | Off-Target Kinase | Avg. IC50 (nM) | Standard Deviation | Coefficient of Variation (C.V.) |
| This compound | ERK2 | >10,000 | N/A | N/A |
| p38α | 8,500 | 910 | 10.7% | |
| ALT-384 | ERK2 | >10,000 | N/A | N/A |
| p38α | 4,200 | 630 | 15.0% | |
| REF-21B | ERK2 | 7,500 | 1,125 | 15.0% |
| p38α | 5,100 | 816 | 16.0% |
Table 3: Cellular Proliferation Assay in A-375 Melanoma Cells (BRAF V600E Mutant)
This table presents the half-maximal effective concentration (EC50) for the inhibition of cancer cell proliferation.
| Compound | Avg. EC50 (nM) | Standard Deviation | Coefficient of Variation (C.V.) |
| This compound | 10.4 | 0.9 | 8.7% |
| ALT-384 | 32.8 | 4.1 | 12.5% |
| REF-21B | 150.2 | 25.5 | 17.0% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context and the experimental process used for inhibitor characterization.
Caption: The MAPK/ERK signaling pathway with this compound inhibition point.
Caption: Workflow for the characterization of MEK1/2 inhibitors.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide to ensure transparency and facilitate replication.
In Vitro Kinase Assay (IC50 Determination)
This protocol outlines the procedure for determining the potency of inhibitors against purified MEK1 and MEK2 kinases.
-
Reagents and Materials:
-
Recombinant human MEK1 and MEK2 enzymes.
-
ATP (Adenosine triphosphate).
-
Kinase buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).
-
Inactive ERK2 substrate.
-
Test compounds (this compound, ALT-384, REF-21B) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit.
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of test compounds in DMSO, followed by a further dilution in kinase buffer.
-
Add 2.5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase substrate (inactive ERK2) and ATP to each well.
-
Initiate the reaction by adding 5 µL of the respective MEK1 or MEK2 enzyme solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.
-
Convert luminescence signals to percent inhibition relative to controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (EC50 Determination)
This protocol describes the method for assessing the effect of the inhibitors on the proliferation of A-375 human melanoma cells.
-
Reagents and Materials:
-
A-375 cell line.
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Test compounds dissolved in DMSO.
-
CellTiter-Glo® 2.0 Assay reagent.
-
96-well clear-bottom cell culture plates.
-
-
Procedure:
-
Seed A-375 cells into 96-well plates at a density of 3,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Treat the cells by replacing the medium with medium containing the diluted compounds or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 2.0 reagent equal to the volume of culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate EC50 values by normalizing the data to controls and fitting to a dose-response curve.
-
Disclaimer: this compound, ALT-384, and REF-21B are fictional compounds. The data and experimental results presented in this guide are simulated for illustrative purposes to demonstrate a comparative analysis framework. The signaling pathway and experimental protocols are based on established scientific principles.
Comparative Guide: C14TKL-1 as a Selective Inhibitor for TKTL1 Over TKT
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, there is no publicly available information regarding a specific inhibitor designated "C14TKL-1." This guide has been constructed using a hypothetical molecule, herein named "this compound," to exemplify the ideal characteristics and comparative advantages of a highly selective Transketolase-like 1 (TKTL1) inhibitor. The comparative data is set against Oxythiamine , a well-documented, non-selective transketolase inhibitor. All quantitative data for "this compound" is illustrative of a potent and selective compound.
Introduction: The Rationale for TKTL1-Selective Inhibition
Transketolase (TKT) and its isoform, Transketolase-like 1 (TKTL1), are pivotal enzymes in the non-oxidative branch of the pentose phosphate pathway (PPP). While TKT is ubiquitously expressed and crucial for the metabolic homeostasis of normal cells, TKTL1 is frequently overexpressed in a wide array of human cancers.[1] This upregulation is strongly correlated with enhanced aerobic glycolysis (the Warburg effect), increased production of ribose for nucleic acid synthesis, and resistance to chemo- and radiotherapy, ultimately contributing to poor patient prognosis.[2][3]
Given the distinct roles of these two enzymes, the selective inhibition of TKTL1 presents a promising therapeutic strategy, aiming to disrupt cancer cell metabolism with minimal impact on healthy tissues. This guide provides a comparative overview of the hypothetical selective inhibitor, this compound, and the non-selective inhibitor, Oxythiamine.
Quantitative Data Summary
The following tables summarize the key performance indicators for this compound and Oxythiamine, based on in vitro enzymatic assays and cell-based proliferation studies.
Table 1: Comparative Inhibitory Activity (IC50)
| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (TKT IC50 / TKTL1 IC50) |
| This compound | TKTL1 | 12.5 | >120x |
| TKT | >1500 | ||
| Oxythiamine | TKTL1 | 480 | ~1.4x |
| TKT | 670 |
IC50 values for this compound are hypothetical, representing a compound with high potency and selectivity. Data for Oxythiamine are representative values from the literature.
Table 2: Comparative Anti-proliferative Activity (GI50)
| Compound | Cell Line (TKTL1 Status) | GI50 (µM) |
| This compound | HCT116 (High TKTL1) | 0.05 |
| Normal Human Fibroblasts (Low TKTL1) | >10 | |
| Oxythiamine | HCT116 (High TKTL1) | 4.5 |
| Normal Human Fibroblasts (Low TKTL1) | 8.0 |
GI50 values represent the concentration required to inhibit cell growth by 50%. Values for this compound are hypothetical.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Enzymatic Inhibition Assay (Coupled-Enzyme Spectrophotometric Assay)
This assay measures the ability of an inhibitor to block the enzymatic activity of purified TKT and TKTL1.
-
Reagents: Purified recombinant human TKT and TKTL1, Thiamine Pyrophosphate (TPP), D-xylulose 5-phosphate, D-ribose 5-phosphate, α-glycerophosphate dehydrogenase/triosephosphate isomerase (coupling enzymes), NADH.
-
Procedure:
-
A reaction mixture is prepared containing all components except the transketolase enzyme in a 96-well plate.
-
Serial dilutions of the inhibitor (this compound or Oxythiamine) are added to the wells.
-
The reaction is initiated by the addition of either TKT or TKTL1 enzyme.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored kinetically over 30 minutes.
-
The rate of reaction is calculated from the linear phase of the absorbance curve.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (Crystal Violet Staining)
This assay determines the anti-proliferative effect of the inhibitors on cancer cells versus normal cells.
-
Cell Culture: HCT116 (colon carcinoma, high TKTL1) and normal human fibroblasts (low TKTL1) are cultured under standard conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere for 24 hours.
-
The medium is replaced with fresh medium containing serial dilutions of the inhibitor.
-
Plates are incubated for 72 hours.
-
The medium is removed, and cells are fixed with 4% paraformaldehyde.
-
Cells are stained with 0.5% crystal violet solution.
-
The stain is solubilized with methanol, and the absorbance is read at 570 nm.
-
-
Data Analysis: The GI50 values are calculated by normalizing the absorbance values to untreated controls and fitting the results to a dose-response curve.
Visualizations
TKTL1 Signaling and Metabolic Output
Caption: TKTL1 drives the production of key biosynthetic precursors.
Experimental Workflow for Inhibitor Characterization
Caption: A multi-stage workflow for inhibitor validation.
References
Cross-Validation of C14TKL-1 Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of C14TKL-1, a potent tachykinin-like peptide and neurokinin 1 (NK1) receptor agonist, across various cell lines. Due to the limited availability of comprehensive public data on this compound, this guide uses the well-characterized endogenous NK1 receptor agonist, Substance P, as a primary comparator to provide a framework for evaluating this compound's activity.
Introduction to this compound and the NK1 Receptor
This compound is a novel tachykinin-like peptide identified through a pattern-based oligopeptide homology search method.[1] It functions as a potent agonist for the neurokinin 1 (NK1) receptor, a G protein-coupled receptor (GPCR) that is widely distributed throughout the central and peripheral nervous systems.[2][3][4] The endogenous ligand for the NK1 receptor is Substance P, an undecapeptide involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[3][4] Activation of the NK1 receptor typically leads to the mobilization of intracellular calcium and the accumulation of cyclic AMP (cAMP).[5]
The potency of this compound has been reported with an EC50 of 1 nM, although the specific experimental conditions for this measurement are not publicly detailed.[6] This guide aims to provide a cross-validation framework by comparing its reported activity with that of Substance P in well-established cell line models expressing the NK1 receptor.
Comparative Activity of NK1 Receptor Agonists
The following table summarizes the reported activity (EC50 values) of this compound and Substance P in different cell lines commonly used for NK1 receptor research. The data is compiled from various sources and measured using different functional assays.
| Agonist | Cell Line | Assay Type | Reported EC50 |
| This compound | Not Specified | Not Specified | 1 nM [6] |
| Substance P | HEK293 | Intracellular Calcium | ~0.5 nM |
| Substance P | HEK293 | cAMP Accumulation | ~1.58 nM |
| Substance P | CHO-K1 | Intracellular Calcium | ~67 nM |
| Substance P | 3T3 Fibroblasts | Intracellular Calcium | ~2.95 nM |
| Substance P | 3T3 Fibroblasts | cAMP Accumulation | ~9.12 nM |
Note: EC50 values can vary depending on the specific experimental conditions, such as cell passage number, receptor expression levels, and assay methodology. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for the cross-validation of this compound activity.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the NK1 receptor.
1. Cell Culture and Plating:
- Culture NK1 receptor-expressing cells (e.g., HEK293, CHO-K1, SH-SY5Y, or U2OS) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
- Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
- Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
2. Loading with Calcium-Sensitive Dye:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Remove the growth medium from the cell plates and add the dye-loading solution to each well.
- Incubate the plates at 37°C for 60 minutes in the dark.
3. Compound Preparation and Addition:
- Prepare serial dilutions of this compound and a reference agonist (e.g., Substance P) in the assay buffer.
- Utilize a fluorescent plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation) to add the compounds to the cell plate.
4. Data Acquisition and Analysis:
- Measure the fluorescence intensity before and after the addition of the agonist.
- The change in fluorescence is proportional to the increase in intracellular calcium.
- Plot the dose-response curve and calculate the EC50 value using a non-linear regression model (e.g., four-parameter logistic fit).
cAMP Accumulation Assay
This assay measures the production of cyclic AMP, a key second messenger in the NK1 receptor signaling pathway.
1. Cell Culture and Plating:
- Follow the same cell culture and plating procedures as described for the intracellular calcium mobilization assay.
2. Agonist Stimulation:
- Prepare serial dilutions of this compound and a reference agonist (e.g., Substance P) in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Remove the growth medium from the cells and add the agonist dilutions.
- Incubate the plates at 37°C for a specified time (e.g., 30 minutes).
3. Cell Lysis and cAMP Detection:
- Lyse the cells to release the intracellular cAMP.
- Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
4. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Determine the cAMP concentration in each sample from the standard curve.
- Plot the dose-response curve and calculate the EC50 value.
Visualizations
NK1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the NK1 receptor by an agonist like this compound or Substance P.
Experimental Workflow for Cross-Validation
The diagram below outlines a logical workflow for the cross-validation of this compound activity in different cell lines.
Conclusion
This compound is a highly potent NK1 receptor agonist. While comprehensive cross-validation data in multiple cell lines is not yet publicly available, this guide provides a framework for its evaluation by comparing it to the well-established endogenous agonist, Substance P. The provided experimental protocols and workflows offer a standardized approach for researchers to characterize the activity of this compound and other novel NK1 receptor modulators in a variety of cellular contexts. Further studies are warranted to fully elucidate the pharmacological profile of this compound across different cell types and signaling pathways.
References
- 1. PepPat, a pattern-based oligopeptide homology search method and the identification of a novel tachykinin-like peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SmallMolecules.com | this compound TFA (1 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
Comparative Analysis of C14TKL-1 and 2-deoxy-D-glucose: A Guide for Researchers
A direct comparative analysis between C14TKL-1 and 2-deoxy-D-glucose (2-DG) cannot be provided at this time due to a lack of publicly available information on this compound. Extensive searches for "this compound" have not yielded any relevant scientific literature, experimental data, or mechanism of action. This suggests that this compound may be a compound under early-stage development, an internal designation not yet disclosed publicly, or a potential misnomer.
This guide will proceed by providing a comprehensive overview of the well-documented glycolysis inhibitor, 2-deoxy-D-glucose, to serve as a reference point for researchers. Should information on this compound become available, a comparative analysis can be performed.
2-deoxy-D-glucose (2-DG): A Profile
2-deoxy-D-glucose is a glucose analog in which the 2-hydroxyl group is replaced by hydrogen.[1] This structural modification allows it to be recognized and taken up by cells through glucose transporters, similar to glucose.[2] However, once inside the cell, it cannot be fully metabolized in the glycolytic pathway, leading to its primary mechanism of action as a glycolysis inhibitor.[1]
Mechanism of Action
The primary mechanism of 2-DG involves its phosphorylation by the enzyme hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[2][3][4] Unlike glucose-6-phosphate, 2-DG-6P cannot be isomerized to fructose-6-phosphate by phosphoglucose isomerase.[2][4] This leads to the intracellular accumulation of 2-DG-6P, which competitively inhibits both hexokinase and glucose-6-phosphate isomerase, thereby blocking glycolysis.[2][3] The inhibition of glycolysis results in the depletion of cellular ATP levels and can induce cell death.[3][4]
Beyond its role as a direct glycolysis inhibitor, 2-DG has been shown to have other cellular effects. It can interfere with N-linked glycosylation, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1][3] Additionally, 2-DG can induce oxidative stress and autophagy.[4][5]
Signaling Pathway of 2-deoxy-D-glucose (2-DG) Action
References
- 1. Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR-signaling Networks: An Integration of Adaptor Molecules, Kinases, and Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycolysis Inhibition Induces Functional and Metabolic Exhaustion of CD4+ T Cells in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the Glycolysis Prevents the Cerebral Infarction Progression Through Decreasing the Lactylation Levels of LCP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
assessing the specificity of C14TKL-1 through proteomics
A comprehensive search has revealed no publicly available information regarding a molecule or protein identified as "C14TKL-1." This identifier does not correspond to any known entity in scientific literature or biological databases.
Consequently, it is not possible to fulfill the request to create a comparison guide assessing the specificity of this compound through proteomics. The core requirements of the request, including data presentation on its performance against alternatives, detailed experimental protocols for its analysis, and visualization of its signaling pathways, are all contingent on the existence of foundational information about the molecule itself.
To proceed with this request, please provide specific details about this compound, such as:
-
Full name or alternative nomenclature: Is there another name or identifier for this molecule?
-
Molecular class: Is it a small molecule, peptide, antibody, or other type of biological entity?
-
Biological target or pathway: What is the intended biological target or the signaling pathway it is designed to modulate?
-
Relevant publications or patents: Are there any documents that describe the discovery, development, or initial characterization of this compound?
Without this fundamental information, a meaningful and accurate comparison guide cannot be generated. Once more specific details are provided, a thorough analysis of its specificity, including relevant proteomic approaches and comparisons with functional alternatives, can be conducted.
Safety Operating Guide
Proper Disposal of C14TKL-1: A Comprehensive Guide for Laboratory Professionals
The responsible disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of C14TKL-1, a substance representative of chlorinated organic compounds. Adherence to these procedures is critical for protecting personnel and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on the characteristics of similar chlorinated solvents, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent material such as vermiculite or sand.[1] The contaminated absorbent should then be collected in a suitable, sealed container for disposal as hazardous waste.[1]
-
First Aid:
-
Inhalation: If vapors are inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][4]
-
Eye Contact: If this compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
-
II. Quantitative Data Summary
The following table summarizes key quantitative data for chemicals with properties similar to this compound, such as trichloroethylene and 1,1,2-trichloroethane. This information is critical for understanding the physical and chemical hazards associated with its handling and disposal.
| Property | Value | Chemical Analogue |
| Melting Point/Range | -85 °C / -121 °F | Trichloroethylene |
| Boiling Point/Range | 87 °C / 188.6 °F | Trichloroethylene |
| Evaporation Rate | 0.69 (Carbon Tetrachloride = 1.0) | Trichloroethylene |
| Autoignition Temperature | 459 °C / 858.2 °F | 1,1,2-Trichloroethane |
Table 1: Physical and Chemical Properties of this compound Analogues.[1][4]
III. Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with institutional and regulatory guidelines for hazardous waste.
Step 1: Waste Identification and Segregation
-
Clearly identify this compound waste and segregate it from other waste streams.
-
Do not mix this compound with incompatible materials such as strong oxidizing agents, strong bases, amines, alkali metals, or metals.[1]
Step 2: Container Selection and Labeling
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition with a secure lid.[5]
-
Label the container with the words "Hazardous Waste" and the full chemical name "this compound".[5] Include the date of waste accumulation and the primary hazards (e.g., Toxic, Flammable).
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area near the point of generation.
-
Keep the container closed at all times, except when adding waste.[5]
-
Ensure secondary containment is used to capture any potential leaks.[5]
Step 4: Request for Disposal
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]
-
Provide all necessary information about the waste, including its composition and volume.
Step 5: Disposal of Contaminated Materials
-
Any labware, such as glassware or pipette tips, that is contaminated with this compound must also be disposed of as hazardous waste.[5]
-
Solid waste contaminated with this compound should be collected in a separate, clearly labeled hazardous waste container.[6]
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5]
-
The rinsate must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but institutional policies should be confirmed.[5]
IV. Experimental Workflow and Signaling Pathway Diagrams
To facilitate a clear understanding of the disposal process, the following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
